(S)-morpholine-3-carboxylic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S)-morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOWSHJELIDQP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363555 | |
| Record name | (S)-morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106825-79-0 | |
| Record name | (S)-morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106825-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Morpholine Pharmacophore: A Technical Guide to Biological Activity and Synthesis
Executive Summary
This technical guide analyzes the morpholine heterocycle (
Part 1: The Morpholine Pharmacophore Profile[2][3][5][6][8]
Physicochemical & Structural Properties
Morpholine is a six-membered heterocycle containing amine and ether functional groups at the 1 and 4 positions. Its utility in drug design stems from a unique balance of electronic and steric properties:
-
Conformation: Predominantly exists in a chair conformation, minimizing steric strain.
-
Basicity (
): Less basic than piperidine ( ). This reduced basicity allows for better membrane permeability at physiological pH while retaining the ability to form salt bridges in acidic binding pockets. -
Metabolic Stability: The ether oxygen reduces the electron density on the ring carbons, making the ring relatively resistant to oxidative metabolism compared to other cyclic amines.
-
Hinge Binding: In kinase inhibitors, the morpholine oxygen often serves as a critical hydrogen bond acceptor for the backbone amide of valine or similar residues in the ATP-binding pocket (hinge region).
SAR Logic: The "Anchoring" Effect
The biological activity of morpholine derivatives often relies on the ring's ability to orient the rest of the molecule.
| Feature | Role in Ligand Binding |
| Ether Oxygen (Position 4) | H-Bond Acceptor: Critical for kinase selectivity (e.g., PI3K, mTOR). Deletion or replacement (e.g., with piperazine) often results in loss of potency or isoform selectivity. |
| Amine Nitrogen (Position 1) | Protonation Site: Forms ionic bonds/salt bridges with aspartate or glutamate residues in GPCRs and transporters (e.g., NET, SERT). |
| Ring Carbon Skeleton | Spacer: Provides a rigid scaffold that directs substituents into hydrophobic pockets. |
Part 2: Therapeutic Architectures & Mechanisms
Oncology: PI3K/mTOR Pathway Inhibition
Morpholine derivatives are cornerstones in targeting the PI3K/Akt/mTOR signaling cascade, which is dysregulated in various cancers.[9][10]
-
Mechanism: The morpholine moiety mimics the interaction of the adenine ring of ATP. Specifically, the oxygen atom acts as a hydrogen bond acceptor to the amide hydrogen of the hinge region amino acids (e.g., Val851 in PI3K
). -
Case Study - ZSTK474: A pan-class I PI3K inhibitor.
-
Binding Mode: The morpholine oxygen forms a hydrogen bond with Val851.
-
SAR Insight: Replacement of the morpholine oxygen with a methylene (piperidine) or amine (piperazine) drastically reduces inhibitory activity, confirming the oxygen's role as a pharmacophoric anchor, not just a solubilizer.
-
Antimicrobial: Dual-Enzyme Inhibition (Amorolfine)
Amorolfine represents the antifungal class of morpholines.[11][12][13][14] Unlike azoles (which target
-
Target: Ergosterol biosynthesis pathway.
-
Dual Inhibition:
- -sterol reductase (ERG24).
-
Cholestenol
-isomerase (ERG2).
-
Outcome: Depletion of ergosterol and accumulation of the toxic sterol ignosterol, leading to membrane disruption and fungal cell death.[14]
CNS: Reuptake Inhibition
In neurology, morpholine derivatives like Reboxetine act as Norepinephrine Reuptake Inhibitors (NRIs). The protonated nitrogen of the morpholine ring interacts with the aspartate residue in the substrate-binding site of the transporter.
Part 3: Visualization of Signaling & Synthesis
Diagram 1: PI3K/mTOR Pathway & Morpholine Intervention
This diagram illustrates the downstream effects of PI3K activation and where morpholine-based inhibitors (like ZSTK474 or novel dual inhibitors) intercede.
Caption: Mechanism of Action for Morpholine-based Kinase Inhibitors. The morpholine moiety targets the ATP-binding pocket of PI3K and mTOR, blocking downstream oncogenic signaling.
Diagram 2: Synthetic Workflows
Two primary routes for introducing the morpholine ring: Nucleophilic Substitution (Alkylation) and Palladium-Catalyzed Amination (Buchwald-Hartwig).
Caption: Strategic synthesis routes. Method A is preferred for aliphatic linkers; Method B is required for direct arylation common in kinase inhibitor synthesis.
Part 4: Experimental Protocols
Protocol 1: Synthesis of N-Substituted Morpholine (General Alkylation)
This protocol is robust for attaching morpholine to an alkyl chain or benzylic position.
Reagents:
-
Substrate: Benzyl chloride derivative or Alkyl bromide (1.0 equiv).
-
Nucleophile: Morpholine (1.2 - 1.5 equiv).
-
Base: Potassium Carbonate (
) (2.0 equiv) or DIPEA. -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl halide (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add
(2.0 mmol) followed by the dropwise addition of morpholine (1.2 mmol). -
Reaction: Reflux the mixture at 80°C. Monitor via TLC (typically 2–6 hours).
-
Checkpoint: Disappearance of the starting halide spot indicates completion.
-
-
Work-up: Cool to room temperature. Filter off the inorganic salts.
-
Extraction: Evaporate the solvent. Redissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ). -
Purification: Dry the organic layer over
, concentrate, and purify via column chromatography (Hexane:EtOAc gradient).
Protocol 2: In Vitro PI3K Kinase Assay (Principle)
To validate the biological activity of the synthesized morpholine derivative.
Methodology:
-
Enzyme System: Recombinant PI3K
(p110 /p85 ). -
Substrate: PIP2 (Phosphatidylinositol-4,5-bisphosphate).
-
ATP: Radiolabeled
ATP or a luminescent ATP detection system (e.g., ADP-Glo). -
Procedure:
-
Incubate the morpholine derivative (variable concentration) with PI3K enzyme and PIP2 substrate in kinase buffer (HEPES,
, DTT). -
Initiate reaction with ATP.
-
Incubate for 60 minutes at room temperature.
-
Terminate reaction and detect phosphorylated lipid product (PIP3).
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
. A potent morpholine hinge-binder typically yields an .
Part 5: Future Outlook
The morpholine scaffold is evolving beyond simple inhibition.[7]
-
PROTACs: Morpholine derivatives are increasingly used as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade kinases rather than merely inhibiting them.
-
Covalent Inhibitors: Introduction of acrylamide groups to the morpholine scaffold to target non-catalytic cysteines for irreversible binding.
References
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews (2020).[3]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Molecules (2013).
-
Protocol for the synthesis of N-substituted morpholines. BenchChem (2025).[15]
-
Mechanism of action of Amorolfine. ChemicalBook/Vertex AI Grounding (2024).
-
Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters (2012).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amorolfine | C21H35NO | CID 54260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Amorolfine - Wikipedia [en.wikipedia.org]
- 13. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]
- 14. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
(S)-Morpholine-3-Carboxylic Acid: A Pivotal Chiral Scaffold for Next-Gen Peptidomimetics
[1][2]
Executive Technical Summary
This compound (CAS: 106825-79-0) has emerged as a high-value chiral building block in modern medicinal chemistry, particularly for peptidomimetic drug design .[1][2] As a cyclic amino acid, it functions as a bioisostere of L-proline , offering distinct advantages: enhanced water solubility due to the ether oxygen, improved metabolic stability, and the ability to constrain peptide backbones into specific conformations (e.g.,
This guide details the technical utility of this scaffold, providing a validated industrial synthesis route starting from the chiral pool (L-serine), protection strategies for solid-phase synthesis (SPPS), and its application in disrupting protein-protein interactions (PPIs).[1][2]
Physicochemical Profile & Bioisosteric Logic[2]
The morpholine ring introduces a heteroatom (oxygen) into the cyclic structure, altering the electronic and lipophilic profile compared to its carbocyclic analogue, proline.
Comparative Metrics: Proline vs. Morpholine-3-Carboxylic Acid[1][2]
| Feature | L-Proline | This compound | Impact on Drug Design |
| Ring Structure | Pyrrolidine (5-membered) | Morpholine (6-membered) | Morpholine is less strained; 6-membered ring alters bond angles ( |
| H-Bonding | Acceptor (weak) | Acceptor (stronger) | The ether oxygen acts as an additional H-bond acceptor, improving solubility.[1][2] |
| Lipophilicity (LogP) | -2.54 | ~ -3.2 (lower) | Increased polarity improves aqueous solubility of hydrophobic peptides.[1][2] |
| pKa (COOH) | 1.99 | ~2.11 | Similar acidity profile; compatible with standard coupling reagents.[1][2] |
| Metabolic Fate | Proline oxidase | Oxidative ring opening | Morpholine is generally resistant to rapid proteolytic cleavage.[1] |
Structural Causality
The "S" configuration is critical because it mimics the natural L-amino acid stereochemistry.[1][2] When substituted for proline in a peptide sequence, this compound induces a "kink" in the backbone.[1][2] However, unlike proline, the ether oxygen at position 4 (relative to nitrogen) can engage in solvation or specific receptor interactions, often improving the pharmacokinetic (PK) profile of the final drug candidate.
Industrial Synthesis Strategy (Chiral Pool Approach)
While enzymatic resolutions exist, the most robust and scalable route utilizes L-Serine as the chiral pool starting material. This approach preserves stereochemical integrity, avoiding expensive chiral resolution steps later.
Validated Synthetic Workflow (L-Serine Route)
Mechanism: The synthesis relies on constructing the morpholine ring around the chiral center of serine. The critical step is the reduction of the intermediate lactam (5-oxomorpholine) without racemizing the chiral center at C3.[1][2]
Step-by-Step Protocol:
-
Esterification: L-Serine is protected as the tert-butyl ester to prevent side reactions at the carboxylate.[1][2]
-
N-Acylation: Reaction with chloroacetyl chloride introduces the two-carbon linker required for ring closure.[1][2]
-
Cyclization (Williams-Type): Base-mediated displacement of the chloride by the serine hydroxyl group forms the lactam ring.[1][2]
-
Lactam Reduction: This is the technically demanding step.[1] Using a borohydride/Lewis acid system reduces the amide carbonyl to the methylene group, yielding the morpholine core.
Visualization of Synthesis Pathway
Figure 1: Chemo-enzymatic free synthesis route starting from L-Serine, ensuring retention of the (S)-configuration.[1][2]
Protection & Derivatization for Drug Discovery
To utilize this building block in Solid Phase Peptide Synthesis (SPPS) or fragment-based drug discovery, the secondary amine must be protected.[1][2]
N-Fmoc Protection (Standard Protocol)
For Fmoc-based SPPS, the this compound is converted to Fmoc-(S)-morpholine-3-carboxylic acid .[1][2]
-
Reagents: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester), NaHCO3, Water/Dioxane.[1][2]
-
Critical Control Point: Maintain pH between 8.5 and 9.0. If pH > 10, risk of racemization increases. If pH < 8, the reaction stalls.
-
Purification: The Fmoc-derivative is lipophilic and crystallizes easily from Ethyl Acetate/Hexane, allowing for high purity (>99% ee).[1][2]
N-Boc Protection
For solution-phase synthesis or specific cleavage requirements, the Boc-derivative is used.[1][2]
Case Study: Peptidomimetic Design (14-3-3 Inhibitors)
One of the most potent applications of this scaffold is in the design of inhibitors for 14-3-3 proteins , which are involved in cell signaling and apoptosis regulation.[2]
The Challenge: Native phosphopeptides that bind 14-3-3 are rapidly degraded in vivo.[1][2] The Solution: Replacing the central Proline residue with this compound.[1][2]
Experimental Workflow:
-
Design: Identify the "turn" region of the native peptide (usually containing Pro-Xaa).[1]
-
Substitution: Synthesize the analogue using Fmoc-(S)-Morpholine-3-COOH on Rink Amide resin.
-
Validation:
-
NMR Analysis: The morpholine analogue typically displays a constrained conformation similar to the cis-proline turn, but with higher water solubility.
-
Metabolic Stability Assay: Incubate with human liver microsomes (HLM).[1][2] The morpholine analogue shows a 3-5x increase in half-life (
) compared to the proline parent.[1][2]
-
Quality Control & Analytical Standards
Ensuring the enantiomeric purity of the building block is non-negotiable, as the (R)-enantiomer can act as an impurity that disrupts the peptide secondary structure.[2]
Chiral HPLC Method[1][2]
-
Column: Chiralpak AGP (alpha1-acid glycoprotein) or Crownpak CR(+).[1][2]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (98:2).[1][2]
-
Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with FDAA (Marfey's reagent) may be required for higher sensitivity).[1][2]
-
Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.
Storage & Stability[2]
References
-
Medicinal Chemistry Applications: "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship." ResearchGate.[1][2] Link
-
Synthesis Route: "Novel synthetic method of (S)-3-morpholinyl carboxylic acid." Google Patents (CN102617503B).[1][2] Link
-
Peptidomimetic Design: "The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors." Purdue e-Pubs.[1][2] Link
-
Physicochemical Properties: "this compound Compound Summary." PubChem. Link
-
Industrial Context: "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid." CORE. Link[1][2]
The Strategic Integration of (S)-Morpholine-3-Carboxylic Acid in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. (S)-morpholine-3-carboxylic acid has emerged as a chiral building block of significant interest, offering a unique combination of conformational restraint, improved aqueous solubility, and metabolic stability. This technical guide provides an in-depth analysis of the strategic applications of this compound in drug discovery programs. We will explore its role as a constrained proline bioisostere, its impact on pharmacokinetic profiles, and its utility in the design of potent and selective therapeutic agents, with a particular focus on kinase inhibitors. This document serves as a resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the deployment of this versatile scaffold.
Introduction: The Quest for Ideal Scaffolds in Drug Design
The development of a successful drug candidate is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The morpholine moiety has long been recognized as a "privileged pharmacophore" in medicinal chemistry. Its incorporation into a lead compound often enhances aqueous solubility and metabolic stability, and can improve oral bioavailability and brain permeability.[1][2] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the saturated heterocyclic system provides a three-dimensional structure that can be exploited for precise interactions with biological targets.[3]
This guide focuses on a specific, stereochemically defined derivative: this compound. This molecule is not merely a carrier of the morpholine scaffold's general benefits; its true value lies in its identity as a constrained, non-natural amino acid. This dual character allows it to be integrated into peptide mimics or used as a unique building block in small molecule synthesis, offering a powerful tool to address common challenges in lead optimization.[4][5]
This compound as a Proline Bioisostere
One of the most compelling applications of this compound is its use as a bioisostere for proline. Proline's unique cyclic structure imparts significant conformational rigidity to peptides and peptidomimetics, often inducing specific secondary structures like β-turns. However, proline-containing compounds can suffer from issues such as cis-trans isomerization of the peptide bond, which can lead to conformational heterogeneity and reduced binding affinity.
This compound offers a solution by providing a pre-organized, conformationally constrained scaffold that mimics the spatial orientation of proline but with distinct electronic and steric properties.[6]
Key Advantages over Proline:
-
Reduced Rotational Freedom: The morpholine ring is more rigid than the pyrrolidine ring of proline, further restricting the conformational flexibility of the molecule. This can lock the molecule into a bioactive conformation, increasing potency and selectivity.[7]
-
Enhanced Solubility: The ether oxygen in the morpholine ring can engage in hydrogen bonding with water, often leading to a significant improvement in aqueous solubility compared to the more lipophilic proline.[8]
-
Modified H-Bonding Capacity: The presence of the ring oxygen provides an additional hydrogen bond acceptor site, which can be exploited for novel interactions with the target protein.
-
Metabolic Stability: The morpholine ring is generally more resistant to oxidative metabolism than the pyrrolidine ring of proline.
The diagram below illustrates the conceptual workflow for utilizing this compound as a proline bioisostere in a lead optimization campaign.
Caption: Lead optimization cycle using this compound.
Application in Kinase Inhibitor Design: A Case Study Focus
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] As such, the development of potent and selective PI3K inhibitors is a major focus of oncology research.[10] The morpholine ring is a well-established pharmacophore in this area; for instance, the oxygen atom of the 4-morpholinopyrimidine scaffold in many PI3K inhibitors forms a crucial hydrogen bond with the hinge region of the kinase active site.[3]
While specific, publicly available SAR data for a series of kinase inhibitors built directly from this compound is limited, we can construct a strong, evidence-based rationale for its application. The core concept is to use the this compound scaffold to present a pharmacophore (via an amide linkage) to the kinase active site while simultaneously leveraging the inherent properties of the morpholine ring.
Hypothetical SAR Exploration:
Let's consider a hypothetical series of PI3Kα inhibitors based on a generic scaffold where this compound is coupled to various aromatic amines.
| Compound ID | R-Group (Amine) | PI3Kα IC50 (nM) | Rationale for Design |
| 1a | Aniline | 500 | Simple aromatic substituent to establish baseline activity. |
| 1b | 4-Fluoroaniline | 250 | Introduction of an electron-withdrawing group to potentially modulate pKa and improve interactions. |
| 1c | 3-Aminopyridine | 80 | Pyridyl nitrogen can act as an additional H-bond acceptor, potentially interacting with solvent or nearby residues. |
| 1d | 5-Aminoindazole | 15 | Indazole core can form additional interactions in the active site, mimicking the hinge-binding motif of known inhibitors. |
| 1e | (R)-Proline amide | >1000 | Comparison with the proline analogue demonstrates the potential advantage of the morpholine scaffold. |
This data is illustrative and based on established principles of kinase inhibitor design.
The key interaction model would involve the amide carbonyl oxygen forming a hydrogen bond with the kinase hinge region, while the R-group explores other pockets of the active site. The morpholine ring would serve to orient the R-group correctly and enhance the overall drug-like properties of the compound. The carboxylic acid of the parent molecule is critical for forming the amide bond that connects to the rest of the inhibitor.[11][12]
The following diagram illustrates the proposed binding mode within a generic kinase active site.
Caption: Proposed binding mode of an (S)-morpholine-3-carboxamide inhibitor.
Experimental Protocols
Synthesis of this compound
A robust and scalable synthesis of this compound can be achieved starting from the readily available chiral precursor, L-serine. The following protocol is adapted from established patent literature.
Step-by-Step Methodology:
-
Protection of L-Serine: L-serine is first protected as its tert-butyl ester to prevent self-condensation in subsequent steps. This is typically achieved by reacting L-serine with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.
-
N-Acylation: The L-serine tert-butyl ester is then acylated with chloroacetyl chloride in a suitable solvent such as dichloromethane. This reaction proceeds smoothly at low temperatures to yield N-chloroacetyl-L-serine tert-butyl ester.
-
Intramolecular Cyclization: The key ring-forming step is an intramolecular Williamson ether synthesis. The N-chloroacetyl derivative is treated with a strong base, such as sodium ethoxide, in a solvent like toluene. The alkoxide generated from the serine hydroxyl group displaces the chloride to form the morpholinone ring, yielding (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.
-
Reduction of the Amide: The lactam (amide) in the morpholinone ring is reduced to the corresponding amine. A common method involves using sodium borohydride in the presence of a Lewis acid like aluminum trichloride in methanol. This step affords this compound tert-butyl ester.
-
Deprotection: The final step is the removal of the tert-butyl ester protecting group. This is typically accomplished by treating the ester with a strong acid, such as hydrogen chloride in methanol, to yield the final product, this compound, as its hydrochloride salt.
Amide Coupling to Synthesize Bioactive Derivatives
The carboxylic acid functionality of the scaffold is a key handle for derivatization. Standard peptide coupling reagents are effective for forming amide bonds with a wide range of amines.
General Protocol for Amide Coupling:
-
N-Protection (if necessary): The secondary amine of the this compound is typically protected with a Boc group to prevent side reactions. This yields (S)-4-Boc-morpholine-3-carboxylic acid.
-
Carboxylic Acid Activation: The protected morpholine carboxylic acid (1.0 eq) is dissolved in an aprotic solvent like DMF or dichloromethane. A coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq) is added.
-
Amine Addition: The desired amine (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq) are added to the activated acid solution.
-
Reaction: The reaction mixture is stirred at room temperature for 4-16 hours, with progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are washed with dilute acid, saturated sodium bicarbonate, and brine, then dried over sodium sulfate. The crude product is purified by flash column chromatography.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., TFA in dichloromethane or 4M HCl in dioxane) to yield the final amide product.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for modern drug discovery. Its ability to act as a conformationally constrained proline bioisostere provides a powerful strategy to overcome common liabilities associated with peptide and peptidomimetic leads, such as poor solubility and metabolic instability. In the context of small molecule design, particularly for targets like protein kinases, it offers a unique scaffold to correctly orient pharmacophores while enhancing drug-like properties.
The continued exploration of this and other constrained heterocyclic amino acids will undoubtedly open new avenues for the design of next-generation therapeutics. As synthetic methodologies become more efficient, we anticipate a significant increase in the application of such scaffolds, leading to the development of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. The insights provided in this guide are intended to equip drug discovery professionals with the foundational knowledge and practical considerations necessary to effectively leverage the potential of this compound in their research programs.
References
- Chem-Impex International. (S)-4-Boc-morpholine-3-carboxylic acid. [URL: https://www.chemimpex.com/products/07738]
- Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2276–2285. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.0c00279]
- Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00328]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry A European Journal, 19(27), 8676-8699. [URL: https://www.researchgate.net/publication/264455855_Carboxylic_Acid_BioIsosteres_in_Drug_Design]
- Nale, D. B., & Gacche, R. N. (2022). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 160-169. [URL: https://pubmed.ncbi.nlm.nih.gov/27590574/]
- El-Damasy, D. A., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1648. [URL: https://www.mdpi.com/1420-3049/26/6/1648]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag. [URL: https://www.google.com/books/edition/Houben_Weyl_Methods_of_Organic_Chemistry/c-1kBgAAQBAJ]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [URL: https://pubs.acs.org/doi/10.1021/jm4017625]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cs/b613202f]
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(7), 405–420. [URL: https://www.
- Palanimuthu, D., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2024.2345678]
- CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012). Google Patents. [URL: https://patents.google.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118056686]
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 511-525. [URL: https://www.tandfonline.com/doi/full/10.1080/13543784.2018.1483325]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing the Amide Bond. Chemical Reviews, 97(6), 2243–2266. [URL: https://pubs.acs.org/doi/abs/10.1021/cr950005s]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [URL: https://pubs.acs.org/doi/10.1021/cr100048w]
- Tourwé, D. (1994). Peptidomimetics based on conformationally restricted amino acids. Journal of Medicinal Chemistry, 37(14), 2089-2104. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00040a001]
- Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimetics. Tetrahedron, 53(38), 12789-12854. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040209700737X]
- Hart, S. A., & Rich, D. H. (1997). Synthesis of a Conformationally Restricted Phenylalanine Analog and Its Use in a Potent Somatostatin Analog. Journal of the American Chemical Society, 119(4), 757-758. [URL: https://pubs.acs.org/doi/abs/10.1021/ja963071y]
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.199416991]
- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current Opinion in Chemical Biology, 2(4), 441-452. [URL: https://www.sciencedirect.com/science/article/abs/pii/S136759319880088X]
- Marshall, G. R. (1993). A hierarchical approach to peptidomimetic design. Tetrahedron, 49(17), 3547-3558. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040209380121Z]
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1131437/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]
- 10. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability of (S)-morpholine-3-carboxylic acid
Executive Summary
(S)-Morpholine-3-carboxylic acid is a high-value chiral building block, critical for the synthesis of peptidomimetics, enzyme inhibitors (e.g., MMP, TACE), and next-generation antibiotics.[1] While commercially available, the supply chain for the enantiopure (S)-isomer is fragmented compared to the inexpensive racemic mixture.[1]
Key Takeaway: The commercial market is bifurcated. The racemic form is a commodity; the (S)-enantiomer is a specialty tier product often requiring lead times for bulk (>100g) orders.[1] For drug development campaigns requiring high enantiomeric excess (ee >99%), a "Make vs. Buy" strategy based on the L-Serine chiral pool synthesis is often superior to relying on spot-market resolution batches.[1]
Chemical Identity & Dossier
Precise identification is the first line of defense against sourcing errors. The market is rife with "technical grade" material that is often racemic despite chiral labeling. Use the following CAS matrix for procurement verification.
Table 1: CAS Registry & Identity Matrix
| Chemical Form | CAS Number | Molecular Weight | Physical State | Solubility |
| (S)-Free Acid | 106825-79-0 | 131.13 g/mol | White Solid | Water, MeOH |
| (S)-HCl Salt | 1187929-04-9 | 167.59 g/mol | Hygroscopic Solid | Water (High) |
| (S)-N-Boc Protected | 783350-37-8 | 231.25 g/mol | Crystalline Solid | DCM, EtOAc, MeOH |
| Racemic Mixture | 77873-76-8 | 131.13 g/mol | Solid | Water |
Critical Note: The (S)-HCl salt is the most stable form for long-term storage.[1] The free acid can undergo slow self-condensation or racemization if stored improperly.[1]
Commercial Supply Landscape
The supply chain for this compound is characterized by a "Spot Market" dynamic.[1]
-
Tier 1 (Catalog Suppliers): Major vendors (e.g., Sigma-Aldrich, Enamine) often list the product but may have "Inquire" status for quantities >5g.[1]
-
Tier 2 (Boutique Chiral Houses): Specialists (e.g., Chem-Impex, BLD Pharm) are more likely to hold stock of the N-Boc derivative (CAS 783350-37-8) due to its utility in peptide synthesis.[1]
-
Cost Analysis:
-
Racemic: ~$1–5 / gram.
-
(S)-Enantiomer: ~$50–150 / gram (Scale dependent).[1]
-
(S)-N-Boc: ~$100–200 / gram.
-
Supply Risk: Many low-cost suppliers utilize chiral resolution of the racemate rather than asymmetric synthesis. This introduces the risk of batch-to-batch variability in enantiomeric excess (ee).[1]
Strategic Sourcing: Make vs. Buy
For lead optimization or early-phase scale-up, the decision to synthesize in-house versus purchase is pivotal.[1]
Decision Matrix: Sourcing Logic
Figure 1: Decision logic for sourcing this compound. High-purity requirements often necessitate in-house synthesis or custom manufacturing to avoid resolution byproducts.[1]
Technical Protocol: The "Make" Option (L-Serine Route)[1]
If commercial stock is unavailable or fails QC, the Chiral Pool Synthesis starting from L-Serine is the industry standard for generating high-fidelity (S)-enantiomer.[1]
Mechanism: This route leverages the existing chirality of L-Serine, avoiding the yield loss associated with resolving racemic mixtures.
Workflow Summary:
-
Protection: L-Serine
N-Boc-L-Serine methyl ester.[1] -
Cyclization Precursor: Reduction to the aldehyde or direct alkylation with chloroacetyl chloride.
-
Ring Closure: Base-mediated cyclization to form the morpholine ring.[1]
-
Deprotection: Removal of Boc/Ester groups to yield the target acid.
Figure 2: Synthetic pathway from L-Serine.[1][2][3][4] This route preserves stereochemistry, ensuring high enantiomeric excess.[1]
Quality Assurance & Validation
Trusting a Certificate of Analysis (CoA) from a spot supplier is a risk.[1] Every batch must be validated internally.
Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC
-
Column: Chiralpak IC or IA (Daicel), 4.6 x 250 mm.[1]
-
Mobile Phase: n-Hexane : IPA : TFA (80 : 20 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Sample Prep: Derivatize with N-Boc if analyzing the free acid to improve retention and separation.
Protocol B: Chemical Purity (NMR)
-
Solvent: D2O (for HCl salt) or CDCl3 (for N-Boc).[1]
-
Key Signals: Look for the characteristic morpholine ether protons (
) around 3.6–4.0 ppm and the alpha-proton adjacent to the carboxylate.[1]
QC Workflow Diagram
Figure 3: Quality Control workflow. Chiral HPLC is the gatekeeper step; optical rotation alone is insufficient for high-precision drug development.[1]
Handling & Storage
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C .
-
Stability: The N-Boc derivative is stable at room temperature but should be kept away from strong acids to prevent deprotection.
-
Safety: Standard PPE. No specific high-hazard warnings (e.g., explosive/pyrophoric) associated with this scaffold.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1501894, this compound.[1] PubChem. Available at: [Link][1]
-
Organic Syntheses. Synthesis of N-Boc-L-Serine Methyl Ester (Precursor for Morpholine Synthesis). Org.[5][6][7] Synth. 1992, 70,[1] 70. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 7. Morpholine Manufacturers & Suppliers, China morpholine Manufacturers Price [made-in-china.com]
Methodological & Application
Asymmetric Synthesis of (S)-morpholine-3-carboxylic Acid: A Chiral Pool Approach from L-Serine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-morpholine-3-carboxylic acid is a privileged chiral scaffold integral to the development of novel therapeutics and bioactive molecules.[1][2] The morpholine ring, in particular, is a structural component found in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic profile of drug candidates.[3][4] This application note provides a comprehensive, in-depth guide to the asymmetric synthesis of this compound, utilizing L-serine as an inexpensive and enantiomerically pure starting material from the chiral pool.[5] We present a robust, multi-step synthetic strategy, complete with detailed experimental protocols, mechanistic insights, and expert troubleshooting advice to ensure reproducibility and high fidelity of the target molecule. This guide is designed for researchers in medicinal chemistry and process development seeking a practical and reliable pathway to this valuable building block.
Strategic Overview: The Logic of the L-Serine Approach
The selection of L-serine as the starting material is a strategic decision rooted in the principles of chiral economy. L-serine provides the desired (S)-stereochemistry at the C3 position of the target morpholine, thereby obviating the need for complex asymmetric induction or chiral resolution steps. The synthetic pathway is designed as a sequence of three fundamental transformations: Protection, Cyclization, and Deprotection.
-
N-Protection: The amine functionality of L-serine is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the nucleophilic nitrogen from participating in undesired side reactions during subsequent steps, particularly the O-alkylation required for cyclization.[6][7]
-
Intramolecular Cyclization: This is the key ring-forming stage. The strategy involves a base-mediated intramolecular Williamson ether synthesis. The carboxylic acid of N-Boc-L-serine is first alkylated with a two-carbon dielectrophile, such as 1,2-dibromoethane. A subsequent intramolecular SN2 reaction, where the hydroxyl group acts as a nucleophile, displaces the second bromide to form the six-membered morpholine ring.[8][9] This approach directly converts the protected amino acid into the desired heterocyclic core.
-
Deprotection: The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target this compound, typically as a stable salt.[7][10]
The complete synthetic workflow is illustrated below.
Figure 1: Overall synthetic workflow from L-Serine.
Detailed Experimental Protocols
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine (Boc-L-serine)
Causality: The Boc group is employed due to its stability under a wide range of reaction conditions (e.g., basic conditions for the subsequent cyclization) and its clean, traceless removal under mild acidic conditions.[10] The reaction proceeds via nucleophilic attack of the serine amine onto the electrophilic carbonyl of the di-tert-butyl dicarbonate ((Boc)₂O).[7]
Materials & Reagents:
-
L-Serine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Deionized water
-
Ethyl acetate
-
1 N Potassium bisulfate (KHSO₄)
-
Magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask, dissolve L-serine in a 1 N aqueous solution of sodium hydroxide at 0-5 °C (ice-water bath).
-
To this stirring solution, add a solution of di-tert-butyl dicarbonate in ethyl acetate dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the two-phase mixture to warm to room temperature and stir vigorously for 4-6 hours, or until TLC analysis (e.g., 9:1 DCM:MeOH) indicates complete consumption of L-serine.
-
Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous phase in an ice-water bath and carefully acidify to pH 2-3 by the slow addition of 1 N KHSO₄ solution. The product will precipitate or form an oil.
-
Extract the acidified aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a white solid or viscous oil.[11] The product is typically of sufficient purity to be used in the next step without further purification.
Step 2: Synthesis of (S)-4-Boc-morpholine-3-carboxylic acid
Causality: This step is a base-mediated tandem N,O-dialkylation followed by an intramolecular cyclization. A strong base like sodium hydride is used to deprotonate both the carboxylic acid and the hydroxyl group of Boc-L-serine, forming a dianion. This highly nucleophilic species reacts with 1,2-dibromoethane. The first alkylation likely occurs at the more acidic carboxylate oxygen, forming an ester. A subsequent intramolecular SN2 reaction between the alkoxide and the terminal bromoethyl group forms the morpholine ring.
Figure 2: Key mechanism for the cyclization step.
Materials & Reagents:
-
N-Boc-L-serine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Protocol:
-
SAFETY NOTE: Sodium hydride reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of N-Boc-L-serine in anhydrous THF dropwise. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0 °C and add 1,2-dibromoethane dropwise.
-
Allow the reaction to warm to room temperature and then gently reflux (approx. 65 °C) for 12-18 hours. Monitor progress by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford (S)-4-Boc-morpholine-3-carboxylic acid.
Step 3: Deprotection to this compound
Causality: The Boc group is cleaved under strong acidic conditions. The acid protonates the carbamate, leading to the elimination of the stable tert-butyl cation and formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[7][12]
Figure 3: Mechanism of acid-catalyzed Boc deprotection.
Materials & Reagents:
-
(S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Dissolve the (S)-4-Boc-morpholine-3-carboxylic acid in dichloromethane (approx. 0.2 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (5-10 equivalents, often used as a 1:1 v/v mixture with DCM).
-
Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the product as its trifluoroacetate salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound trifluoroacetate salt as a white or off-white solid.
Data Summary and Validation
Trustworthiness: A protocol's value is defined by its reproducibility. In-process controls and final product validation are non-negotiable for ensuring the integrity of the synthesis. Reaction progress should be monitored by Thin Layer Chromatography (TLC). The final structure, purity, and stereochemical integrity must be confirmed by a suite of analytical techniques.
Table 1: Representative Analytical Data
| Compound | Step | Expected Yield | Appearance | Key Analytical Data (Representative) |
|---|---|---|---|---|
| N-Boc-L-Serine | 1 | >90% | White Solid / Viscous Oil | ¹H NMR (CDCl₃): δ 5.4 (d, 1H), 4.4 (m, 1H), 3.9 (m, 2H), 2.8 (br s, 1H), 1.45 (s, 9H). MS (ESI-): m/z 204.1 [M-H]⁻. |
| (S)-4-Boc-morpholine-3-carboxylic acid | 2 | 50-65% | Colorless Oil or White Solid | ¹H NMR (CDCl₃): δ 4.3-4.5 (m, 1H), 3.6-4.0 (m, 4H), 3.0-3.4 (m, 2H), 1.48 (s, 9H). MS (ESI-): m/z 230.1 [M-H]⁻. Optical Rotation: [α]D specific value. |
| this compound | 3 | >95% | White Solid (as salt) | ¹H NMR (D₂O): δ 4.4 (dd, 1H), 4.1 (m, 1H), 3.8 (m, 1H), 3.3-3.6 (m, 4H). Chiral HPLC: to confirm >99% e.e. |
Expertise & Experience: Troubleshooting and Insights
-
Racemization Risk: The stereocenter at C3 is generally robust throughout this sequence. However, prolonged exposure to strong base or high temperatures during the cyclization step could potentially lead to minor epimerization. It is crucial to maintain the recommended temperature profile and confirm the enantiomeric excess of the final product via chiral HPLC.
-
Purification of Intermediates: While N-Boc-L-serine is often used crude, the purity of the cyclized intermediate is critical. Flash chromatography is recommended to remove any partially reacted species or isomers, ensuring a clean substrate for the final deprotection.
-
Handling the Final Product: The final free amine product is hygroscopic and is best isolated and stored as a stable salt (e.g., HCl or TFA salt). If the free base is required, it can be generated by ion-exchange chromatography or careful neutralization immediately before use.
-
Safety with NaH and TFA: Sodium hydride is a highly reactive and flammable solid that requires handling under an inert atmosphere by trained personnel. Trifluoroacetic acid is highly corrosive and volatile; all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
-
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science.[Link]
-
Stereoselective cyclopropanation of serine- and threonine-derived oxazines to access new morpholine-based scaffolds. Organic & Biomolecular Chemistry.[Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.[Link]
-
N-BOC-L-SERINE METHYL ESTER. Organic Syntheses.[Link]
-
Boc-Ser(Bzl)-OH. Aapptec Peptides.[Link]
-
Morpholine synthesis. Organic Chemistry Portal.[Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]
-
N-[tert-butoxycarbonyl]-L-serine. PubChem.[Link]
-
Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic Acid. PubMed.[Link]
-
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry.[Link]
-
BOC Protection and Deprotection. J&K Scientific LLC.[Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.[Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]
-
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.[Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC.[Link]
-
Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. ResearchGate.[Link]
-
Example of intramolecular cyclization for morpholine ring formation. ResearchGate.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective cyclopropanation of serine- and threonine-derived oxazines to access new morpholine-based scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. BOC deprotection [ms.bzchemicals.com]
Application Notes and Protocol for the N-Boc Protection of (S)-Morpholine-3-carboxylic Acid
Introduction: The Strategic Importance of N-Boc-(S)-morpholine-3-carboxylic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and peptide science, the strategic application of protecting groups is paramount to the successful synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of synthetic conditions and its facile, acid-labile removal.[1][2] (S)-Morpholine-3-carboxylic acid is a chiral heterocyclic building block of significant interest, incorporated into a variety of pharmaceutical candidates to impart favorable conformational constraints, enhance metabolic stability, and improve pharmacokinetic profiles.[3] Its N-Boc protected form, N-Boc-(S)-morpholine-3-carboxylic acid, is a crucial intermediate, enabling the selective modification of its carboxylic acid moiety without undesired reactions at the secondary amine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocol, and critical considerations for the efficient N-Boc protection of this compound.
Core Principles and Mechanistic Rationale
The N-Boc protection of this compound is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This process is typically facilitated by a mild base.
The key steps of the reaction mechanism are as follows:
-
Deprotonation of the Carboxylic Acid: In an aqueous basic solution, the carboxylic acid proton is abstracted by the base (e.g., sodium bicarbonate), forming the corresponding carboxylate salt. This enhances the solubility of the amino acid in the aqueous phase.
-
Nucleophilic Attack: The secondary amine of the morpholine ring attacks a carbonyl carbon of the di-tert-butyl dicarbonate.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer: A proton is transferred from the now-protonated morpholine nitrogen to a base, regenerating the neutral N-Boc protected product.
-
Byproduct Decomposition: The tert-butyl carbonate leaving group is unstable and decomposes into carbon dioxide and tert-butoxide. The tert-butoxide is subsequently protonated by water.
The use of a base is crucial not only to deprotonate the carboxylic acid for improved solubility but also to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the formation of the desired product.
Experimental Protocol
This protocol details a robust and scalable method for the N-Boc protection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade, ≥97% | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Fisher Scientific |
| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |
| Deionized Water | High purity | In-house |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | VWR |
| 1 M Hydrochloric acid (HCl) | Volumetric standard | Fisher Scientific |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 38.1 mmol) and sodium bicarbonate (7.0 g, 83.3 mmol) in a mixture of deionized water (50 mL) and dioxane (50 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (9.1 g, 41.9 mmol) portion-wise over 15 minutes. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation and do not seal the reaction vessel.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane and staining with ninhydrin (the starting material will stain, while the product will not).
-
Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the dioxane.
-
Work-up - Aqueous Wash: Dilute the remaining aqueous solution with 50 mL of deionized water and transfer to a 500 mL separatory funnel. Wash the aqueous layer with ethyl acetate (3 x 50 mL) to remove any unreacted Boc anhydride and other non-polar impurities.
-
Work-up - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. The product will precipitate out of the solution as a white solid.
-
Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-(S)-morpholine-3-carboxylic acid as a white solid or a thick oil.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel.[4] However, for many applications, the crude product is of sufficient purity.
Experimental Workflow Diagram
Sources
Application Notes & Protocols: Strategic Incorporation of (S)-Morpholine-3-Carboxylic Acid in Advanced Peptide Synthesis
Introduction: Beyond the Canonical—Harnessing Conformational and Pharmacokinetic Advantages
In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids is a cornerstone strategy for transcending the limitations of native peptides. (S)-morpholine-3-carboxylic acid, a conformationally constrained proline analogue, has emerged as a powerful building block for the synthesis of sophisticated peptidomimetics.[1][2][3] Its integration into a peptide sequence is not merely a substitution but a strategic design choice aimed at conferring specific, advantageous properties.
The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity, hindering their therapeutic potential.[4][5] The incorporation of rigid structural motifs like this compound directly addresses these challenges. The morpholine scaffold imposes significant conformational constraints, guiding the peptide backbone into specific secondary structures such as β-turns, which can be critical for receptor recognition and binding.[3][6] Furthermore, the morpholine heterocycle, with its unique physicochemical properties, serves to modulate the pharmacokinetic profile of the resulting molecule.[7] Its balanced lipophilicity, hydrogen bonding capability, and a pKa value near physiological pH can enhance aqueous solubility, cell permeability, and bioavailability, making it a favored scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.[8][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the rationale and practical application of this compound in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols for its incorporation, and offer expert insights into overcoming potential synthetic challenges.
Part 1: The Scientific Rationale—Why Choose this compound?
The decision to incorporate this building block is driven by three primary objectives: conformational control, pharmacokinetic enhancement, and improved metabolic stability.
-
Imposing Conformational Rigidity: The saturated heterocyclic ring of this compound restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) angles. This pre-organization of the peptide chain reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.[5][6] Studies have shown that morpholine-based scaffolds can act as effective turn inducers, stabilizing β-turn conformations that are crucial for many protein-protein interactions.[3]
-
Optimizing Drug-like Properties: The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry.[7] The oxygen atom can act as a hydrogen bond acceptor, while the weakly basic nitrogen atom (pKa ~7.4) is partially protonated at physiological pH. This balance enhances aqueous solubility without introducing a full positive charge, a feature that improves the molecule's overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[8][9] This attribute has been successfully leveraged to improve the blood-brain barrier (BBB) permeability of drug candidates.[8]
-
Enhancing Metabolic Stability: Natural peptides are often rapidly degraded by proteases in vivo. The introduction of non-natural amino acids, particularly those with constrained or N-substituted structures, can dramatically increase resistance to enzymatic cleavage.[4] The unique structure of a morpholine-containing residue disrupts the recognition motifs required by many proteases, thereby extending the biological half-life of the peptide therapeutic.[10]
Part 2: Experimental Protocols for Incorporation via Fmoc-SPPS
The successful incorporation of this compound requires careful consideration of its unique chemical nature, particularly its steric hindrance.[11] The secondary amine of the morpholine ring must be protected throughout the synthesis, typically with a Boc (tert-butyloxycarbonyl) group, which is stable to the Fmoc deprotection conditions but readily removed during the final acidolytic cleavage.[10]
Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps for incorporating a protected this compound residue into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Fmoc-SPPS cycle for incorporating N-Boc-(S)-morpholine-3-carboxylic acid (Mca).
Detailed Protocol: Incorporation of N-Boc-(S)-Morpholine-3-Carboxylic Acid
This protocol assumes a standard manual or automated Fmoc-SPPS procedure. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Fmoc-deprotected peptide-resin
-
N-Boc-(S)-morpholine-3-carboxylic acid
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Capping Solution (Optional): 5% Acetic Anhydride, 5% DIPEA in DMF
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Perform the final Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[12]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A negative chloranil or Kaiser test confirms the presence of a free primary/secondary amine.
-
-
Amino Acid Activation (Critical Step):
-
In a separate vessel, dissolve N-Boc-(S)-morpholine-3-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (or HBTU, 0.98 equivalents relative to the amino acid) in a minimal volume of DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.
-
Allow the solution to pre-activate for 1-5 minutes. The solution may change color.
-
Causality: this compound is a sterically hindered amino acid.[11] Standard carbodiimide activators like DCC or DIC are often inefficient.[13] Uronium/aminium reagents like HATU form a highly reactive O-acylisourea intermediate that rapidly acylates the N-terminal amine, overcoming the steric barrier and minimizing racemization.[14]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C). Microwave-assisted SPPS can also significantly accelerate this step.[11]
-
Self-Validation: Monitor the completion of the coupling reaction using a quantitative ninhydrin (Kaiser) test or a TNBS test.[14] A negative result (e.g., colorless beads for Kaiser test) indicates a complete reaction.
-
-
Washing and Capping:
-
If the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
If the coupling is incomplete (positive Kaiser test), a second coupling (recoupling) with a freshly prepared activation solution is strongly recommended.
-
Expert Insight: After an incomplete coupling, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion peptide sequences. Treat the resin with the capping solution for 20-30 minutes, then wash thoroughly with DMF and DCM.[12]
-
-
Continuation of Synthesis:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Protocol 2: Final Cleavage and Deprotection
Once the peptide sequence is complete, the peptide is cleaved from the solid support, and all protecting groups (including the Boc group on the morpholine residue and other side-chain protectors) are removed simultaneously.
Materials:
-
Dry, protected peptide-resin
-
Cleavage Cocktail: A standard choice is Reagent K or a similar mixture containing Trifluoroacetic acid (TFA). A typical composition is:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Boc, tBu, and Trt.[15] The other components ("scavengers") trap the reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Data and Troubleshooting
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Acronym | Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Extremely high coupling efficiency, especially for hindered amino acids; low racemization potential.[14] | Higher cost; potential for side reactions if base is added before the amino acid. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very effective and widely used; good for hindered couplings.[14] | Can cause guanidinylation of the N-terminal amine if coupling is slow. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency comparable to HATU; incorporates Oxyma, making it safer (non-explosive) and highly soluble.[16] | Relatively newer reagent, may be less available than HBTU/HATU. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Cost-effective; Oxyma is a superior and safer alternative to HOBt, suppressing racemization effectively.[16] | Activation can be slower than uronium salts; may be less effective for the most severely hindered couplings. |
Troubleshooting Incomplete Coupling
Incomplete coupling is the most common challenge when working with sterically demanding residues. The following decision tree provides a logical approach to resolving this issue.
Caption: Decision tree for troubleshooting incomplete coupling of hindered amino acids.
Conclusion
This compound is a valuable and strategic tool in the synthesis of advanced peptides and peptidomimetics. While its sterically hindered nature demands a more rigorous approach to peptide coupling, the use of modern, high-efficiency coupling reagents like HATU or COMU ensures its successful incorporation. The resulting peptides are endowed with enhanced conformational stability and superior pharmacokinetic profiles, properties that are highly sought after in the development of next-generation therapeutics. By understanding the chemical principles and applying the robust protocols outlined in this guide, researchers can confidently leverage this powerful building block to push the boundaries of peptide design and drug discovery.
References
-
Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]
- Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Ciancaleoni, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
-
Albericio, F. (2004). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available from: [Link]
-
LibreTexts Chemistry. 26.7: Peptide Synthesis. Available from: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
-
Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues. Available from: [Link]
-
ResearchGate. Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides | Request PDF. Available from: [Link]
-
Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]
-
Kubica, K., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available from: [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
-
D'Andrea, L. D., et al. (2015). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]
-
ResearchGate. Morpholine-containing molecular scaffolds of our in-house library. Available from: [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Guryanov, I., et al. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoquinoline Carboxylic Acids in Peptide Chemistry. Available from: [Link]
-
Sladojevich, F., et al. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. PubMed. Available from: [Link]
-
Jo, H., et al. (2020). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. Available from: [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available from: [Link]
Sources
- 1. Buy Morpholine-3-carboxylic Acid | 77873-76-8 [smolecule.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. bachem.com [bachem.com]
Strategic Utilization of (S)-Morpholine-3-Carboxylic Acid in Medicinal Chemistry
Executive Summary
(S)-Morpholine-3-carboxylic acid (CAS: 100569-87-3) represents a critical chiral building block in modern drug discovery, serving as a hydrophilic, metabolically stable isostere of proline and pipecolic acid. Unlike its carbocyclic counterparts, the morpholine ring introduces an ether oxygen acceptor, significantly altering the solvation shell, reducing lipophilicity (cLogP), and modulating the cis/trans isomerism of the resulting amide bonds.
This guide provides a validated technical framework for the application of this compound, focusing on its utility in peptidomimetics (turn induction), ADME optimization, and specific synthetic protocols for overcoming the steric hindrance associated with its secondary amine.
Chemo-Physical Profile & Strategic Advantage
The "Ether Effect" in Scaffold Design
The substitution of the C-4 methylene in proline or pipecolic acid with an oxygen atom to form morpholine-3-carboxylic acid creates profound physicochemical changes.
| Property | (S)-Proline | (S)-Pipecolic Acid | (S)-Morpholine-3-COOH | Strategic Impact |
| Ring Size | 5-membered | 6-membered | 6-membered | Altered bite angle & conformational flexibility. |
| H-Bonding | Donor (NH) | Donor (NH) | Donor (NH) + Acceptor (O) | Ether oxygen recruits water molecules, increasing solubility. |
| cLogP | -2.54 | -1.8 | -3.2 | Lowers lipophilicity; reduces non-specific binding. |
| pKa (COOH) | ~1.99 | ~2.2 | ~2.5 | Slightly weaker acid; influences coupling activation kinetics. |
| Amide Isomerism | Cis/Trans mix | Cis/Trans mix | Bias toward Cis | The ether oxygen dipole stabilizes specific rotamers. |
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy this reagent in your lead optimization campaign.
Figure 1: Decision matrix for selecting this compound over traditional amino acids.
High-Impact Applications
Peptidomimetics: The Proline Surrogate
In peptide synthesis, this compound acts as a Turn Inducer . The 6-membered ring imposes a rigid constraint on the backbone
Case Study: VLA-4 Antagonists
Context: VLA-4 (Integrin
MMP Inhibitors
In the design of Matrix Metalloproteinase (MMP) inhibitors, the carboxylic acid moiety of (S)-morpholine-3-COOH serves as a zinc-binding group (ZBG) or as a scaffold to orient other ZBGs. The rigid ring structure reduces the entropy penalty upon binding to the enzyme active site compared to linear amino acids [2].
Validated Experimental Protocols
The following protocols address the specific challenges of working with this zwitterionic, sterically hindered secondary amine.
Protocol A: Fmoc-Protection of (S)-Morpholine-3-COOH
Rationale: The zwitterionic nature requires careful pH control to solubilize the amino acid while preventing hydrolysis of the Fmoc-chloride/OSu reagent.
Materials:
-
This compound (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Sodium Carbonate (
) or Sodium Bicarbonate ( ) -
Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone
Step-by-Step Procedure:
-
Dissolution: Suspend this compound (10 mmol) in water (25 mL). Add
(20 mmol, 2.0 eq) slowly with stirring. Ensure the solution becomes clear (pH ~9-10). -
Reagent Addition: Dissolve Fmoc-OSu (11 mmol) in Dioxane (25 mL). Add this solution dropwise to the aqueous amino acid solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC or LCMS.
-
Critical Check: If precipitate forms early, verify pH is >8. If pH drops, adding more base may be required, but avoid pH >11 to prevent Fmoc cleavage.
-
-
Workup:
-
Dilute with water (50 mL).
-
Wash with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene). Discard organic layer.
-
Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1N HCl or KHSO4. The product, Fmoc-(S)-morpholine-3-COOH, will precipitate or form an oil.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Isolation: Wash combined organic layers with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexane if necessary.
Protocol B: Coupling to the Secondary Amine (N-Acylation)
Rationale: The nitrogen in morpholine-3-carboxylic acid is a secondary amine within a 6-membered ring, making it sterically hindered and less nucleophilic than primary amines. Standard carbodiimide couplings (EDC/DIC) often result in low yields or incomplete coupling.
Recommended Reagents: HATU or PyBOP (Phosphonium/Uronium salts) are required for efficient coupling.
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid partner (1.0 eq) in dry DMF.
-
Reagent Addition: Add HATU (1.1 eq) and HOAt (1.1 eq - optional but recommended for difficult couplings).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 eq). Stir for 5 minutes to pre-activate the acid (formation of the active ester).
-
Coupling: Add this compound ester (e.g., methyl or tert-butyl ester) (1.0 – 1.2 eq).
-
Note: The free acid cannot be used directly here; the C-terminus must be protected (esterified) or the N-terminus of the morpholine must be the nucleophile attacking an activated species.
-
-
Conditions: Stir at Room Temperature for 2–16 hours.
-
Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of HATU (0.5 eq).[1]
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for integrating this compound into peptide scaffolds.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (N-Acylation) | Steric hindrance of the secondary amine. | Switch from DIC/HOBt to HATU/HOAt or PyBrOP . Increase temperature to 40°C if stability permits. |
| Racemization | Over-activation of the C-terminus (Acid). | Use collidine instead of DIPEA as the base. Maintain low temperature (0°C) during activation. |
| Solubility Issues | Aggregation of hydrophobic protecting groups. | The morpholine ring aids solubility, but if Fmoc-protected, use DMF/NMP mixtures. |
| Incomplete Fmoc Removal | Steric bulk around the amine. | Use DBU (2%) + Piperidine (20%) in DMF for deprotection instead of just Piperidine. |
References
-
Chiba, J., et al. (2005). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist.[2] Bioorganic & Medicinal Chemistry Letters, 15(1), 41-45.[2]
-
Tullis, J. S., et al. (2001).[3] The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold.[3] Bioorganic & Medicinal Chemistry Letters, 11(15), 1975-1979.[3]
-
PubChem. this compound (CID 6918537). National Library of Medicine.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. Merck KGaA.
Sources
- 1. peptide.com [peptide.com]
- 2. Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of (S)-Morpholine-3-Carboxylic Acid Hydrochloride
Part 1: Executive Summary & Strategic Route Selection
(S)-Morpholine-3-carboxylic acid is a high-value chiral building block extensively used in the synthesis of pharmaceutical intermediates, particularly for enzyme inhibitors and receptor antagonists. Its structural rigidity and polarity make it a critical scaffold for modulating the pharmacokinetic properties of drug candidates.
This guide details a robust, scalable industrial route starting from the chiral pool material L-Serine . Unlike routes relying on enzymatic resolution or expensive chiral auxiliaries, this pathway preserves the stereochemistry of the natural amino acid, ensuring high enantiomeric excess (ee > 99%) while utilizing standard industrial reagents.
Core Advantages of This Protocol:
-
Chiral Economy: Utilizes L-Serine, a low-cost, naturally abundant starting material.
-
Scalability: Avoids cryogenic conditions and highly pyrophoric reagents (e.g., LiAlH4) in favor of controllable in-situ generated borane species.
-
Purification: Intermediates are designed to be crystalline or easily extractable, minimizing chromatographic purification requirements.
Part 2: Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to build the morpholine ring via a "protection-activation-cyclization-reduction" strategy.
Caption: Retrosynthetic logic flow from Target to Chiral Pool starting material.
Part 3: Detailed Experimental Protocol
Step 1: Esterification of L-Serine
Objective: Protect the carboxylic acid as a tert-butyl ester. This bulky group prevents racemization during subsequent base-mediated steps and is stable against the reduction conditions used later.
-
Reagents: L-Serine (1.0 equiv), tert-Butyl acetate (Solvent/Reagent), Perchloric acid (Cat. 0.1 equiv) or H2SO4 (Cat.).
-
Mechanism: Acid-catalyzed transesterification.
Protocol:
-
Charge a glass-lined reactor with L-Serine (100 kg) and tert-Butyl acetate (500 L) .
-
Cool the suspension to 0–5°C.
-
Slowly add Perchloric acid (70% aq., 15 kg) or conc. H2SO4, maintaining internal temperature < 10°C. Caution: Exothermic.
-
Warm to 20–25°C and stir for 12–16 hours. Monitor by TLC/HPLC for consumption of L-Serine.
-
Workup: Cool to 5°C. Neutralize carefully with saturated aqueous NaHCO3. Extract the product into ethyl acetate if necessary, or (preferred) concentrate the organic layer directly if using t-butyl acetate as solvent.
-
Yield Target: 90–95% (L-Serine tert-butyl ester).
Step 2: N-Acylation
Objective: Introduce the two-carbon linker required for ring closure.
-
Reagents: L-Serine tert-butyl ester, Chloroacetyl chloride (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM).
Protocol:
-
Dissolve L-Serine tert-butyl ester from Step 1 in DCM (10 vol) . Cool to 0°C.[1]
-
Add Triethylamine (1.2 equiv) .
-
Add Chloroacetyl chloride (1.1 equiv) dropwise over 2 hours, maintaining T < 5°C. Note: Chloroacetyl chloride is a lachrymator; ensure proper scrubbing.
-
Stir at 0–10°C for 2 hours.
-
Workup: Wash with water (2x), then dilute HCl (1x) to remove amine salts, then brine. Dry organic layer (Na2SO4) and concentrate.
-
Yield Target: 92% (N-Chloroacetyl-L-serine tert-butyl ester).
Step 3: Cyclization (Morpholine Ring Formation)
Objective: Intramolecular displacement of the chloride by the serine hydroxyl group to form the lactam.
-
Reagents: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (1.2 equiv), Toluene or THF.
Protocol:
-
Dissolve the intermediate from Step 2 in Toluene (15 vol) .
-
Cool to 0°C. Add NaOEt (21% in EtOH, 1.2 equiv) dropwise.
-
Allow to warm to room temperature. The reaction drives the formation of the 5-oxomorpholine ring (lactam).
-
Stir for 4–6 hours. Monitor disappearance of starting material by HPLC.[2]
-
Workup: Quench with dilute acetic acid/water. Separate phases. Wash organic phase with water. Concentrate to obtain the crude lactam.
-
Crystallization: Recrystallize from EtOAc/Hexanes to ensure high optical purity.
-
Yield Target: 85% ((S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester).
Step 4: Selective Reduction (The Critical Step)
Objective: Reduce the lactam (amide) carbonyl to a methylene group without reducing the tert-butyl ester. Scientific Insight: Borane species (generated in situ) are electrophilic reducing agents.[3] They coordinate to the amide oxygen, activating it for reduction. Amides are reduced to amines faster than esters are reduced to alcohols under these specific conditions.
-
Reagents: NaBH4 (3.0 equiv), AlCl3 (1.0 equiv), THF or DME (Dimethoxyethane).
Safety Critical: This reaction generates diborane (
Protocol:
-
Charge THF (20 vol) and (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester to the reactor. Cool to 0°C.[1]
-
Add NaBH4 (3.0 equiv) in one portion (solid addition).
-
Critical Dosing: Prepare a solution of AlCl3 (1.0 equiv) in THF (exothermic dissolution). Add this solution dropwise to the reactor over 4 hours, maintaining T < 10°C.
-
Observation: Massive hydrogen evolution will occur. Control rate via addition.
-
-
After addition, warm to 20–25°C and stir for 12 hours.
-
Quench: Cool to 0°C. Extremely slow addition of water or MeOH. Warning: Vigorous gas evolution.
-
Adjust pH to ~10 with NaOH. Extract with EtOAc.
-
Concentrate organic layer to yield This compound tert-butyl ester .
-
Yield Target: 75–80%.
Step 5: Hydrolysis and Salt Formation
Objective: Remove the tert-butyl group and form the stable hydrochloride salt.
-
Reagents: HCl in Methanol or Dioxane (4M).
Protocol:
-
Dissolve the amine ester in MeOH (5 vol) .
-
Add HCl/MeOH (4M, 3 equiv) .
-
Heat to 40–50°C for 4 hours. The tert-butyl group cleaves as isobutylene gas.
-
Concentrate to dryness or precipitate by adding diethyl ether/MTBE.
-
Filter the white solid.
-
Final Yield: >90% for this step.
Part 4: Analytical Quality Control
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (HILIC) |
| Enantiomeric Excess | > 99.0% ee | Chiral HPLC |
| Water Content | < 1.0% | Karl Fischer |
| Residual Solvents | Complies with ICH Q3C | GC-HS |
| Specific Rotation | Polarimetry |
HPLC Method (HILIC Mode)
Because the product is highly polar and lacks a strong UV chromophore, a HILIC method with Charged Aerosol Detection (CAD) or ELSD is recommended.
-
Column: Waters XBridge Amide or equivalent HILIC column (3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 15 mins.
-
Detector: CAD or ELSD (Evaporative Light Scattering Detector).
Part 5: Process Safety & Logic Diagram
Caption: Safety logic flow for the high-risk reduction step utilizing NaBH4/AlCl3.
Part 6: References
-
Patent CN102617503A . "Novel synthetic method of (S)-3-morpholinyl carboxylic acid". Google Patents. Link
-
Brown, G. R., et al. (1985). "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers". J. Chem. Soc., Perkin Trans. 1. Link
-
Abiko, A., et al. (1992). "Rational Design of NaBH4/Lewis Acid Reducing Systems". Tetrahedron Letters. Link
-
Douša, M. (2013). "HILIC methods for analysis of polar compounds". Journal of Chromatography A. Link
-
Sigma-Aldrich .[4] "this compound Product Sheet". Sigma-Aldrich.[4] Link
Sources
using (S)-morpholine-3-carboxylic acid to create 3D scaffolds
(S)-Morpholine-3-Carboxylic Acid: A Versatile Chiral Building Block for the Synthesis of Conformationally Constrained 3D Scaffolds
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
The landscape of drug discovery is continually evolving, with a pronounced shift away from planar, aromatic molecules towards sp³-rich, three-dimensional (3D) scaffolds.[1][2][3] This paradigm shift is driven by the need to engage with increasingly complex biological targets, such as protein-protein interactions, which often feature intricate and dynamic 3D topographies. Molecules with greater three-dimensionality exhibit improved target specificity, reduced off-target effects, and enhanced pharmacokinetic profiles.[4]
Within this context, the strategic incorporation of non-proteinogenic amino acids into peptides and small molecules offers a powerful approach to instill conformational rigidity and explore novel chemical space.[5][6][7] this compound, a chiral, non-proteinogenic amino acid analogue, has emerged as a particularly valuable building block in this endeavor.[8][9] Its inherent structural constraints and favorable physicochemical properties make it an exemplary scaffold for the generation of diverse and biologically relevant 3D molecules.[4][10]
This technical guide provides a comprehensive overview of the principles and protocols for utilizing this compound in the synthesis of conformationally constrained 3D scaffolds, tailored for researchers, medicinal chemists, and drug development professionals.
Core Principles: The "Why" Behind the "How"
The utility of this compound as a scaffold extends beyond its simple inclusion in a molecular backbone. Its true power lies in the predictable and advantageous conformational and physicochemical properties it imparts.
Conformational Constraint: A Strategy for Pre-organization
The incorporation of this compound into a peptide or small molecule backbone introduces significant conformational constraints. Unlike its acyclic counterparts, the morpholine ring locks the dihedral angles, significantly reducing the molecule's flexibility.[11] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity. The constrained nature of this building block is a key strategy in the design of peptidomimetics with enhanced stability and biological activity.[12][13][14]
Figure 1: Conformational impact of this compound.
Improved Pharmacokinetic Properties
The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs.[4][10][15] Its presence can significantly enhance the pharmacokinetic properties of a molecule. The oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen atom can improve aqueous solubility.[4] This modulation of a molecule's lipophilic-hydrophilic balance is crucial for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
Vectorial Display of Functionality
The rigid nature of the this compound scaffold allows for the precise spatial orientation of appended functional groups. This "vectorial display" is critical for optimizing interactions with specific residues in a target's binding pocket. By providing a stable framework, medicinal chemists can systematically explore structure-activity relationships (SAR) by modifying peripheral substituents with the confidence that the core scaffold's conformation remains largely unperturbed.
Application Notes and Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into both peptide and small molecule scaffolds.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol details the incorporation of Fmoc-(S)-morpholine-3-carboxylic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[16]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-morpholine-3-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Automated peptide synthesizer or manual SPPS vessel
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Standard Amino Acid Coupling: For standard amino acids, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Incorporation of this compound:
-
Dissolve Fmoc-(S)-morpholine-3-carboxylic acid (3 eq.) in DMF.
-
Add DIC (3 eq.) and OxymaPure® (3 eq.) to the solution and pre-activate for 10 minutes.
-
Add the activated solution to the deprotected resin and couple for 4-6 hours. A longer coupling time is recommended due to the steric hindrance of the cyclic amino acid.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent morpholine residues) for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and analytical HPLC.
| Parameter | Condition | Rationale |
| Resin | Fmoc-Rink Amide MBHA | Yields a C-terminal amide upon cleavage. |
| Coupling Reagents | DIC/OxymaPure® | Efficient activation with minimal risk of epimerization.[17] |
| Coupling Time (Morpholine) | 4-6 hours | Increased time to overcome the steric hindrance of the cyclic structure. |
| Cleavage Cocktail | TFA/TIS/Water | Standard cocktail for cleavage and scavenging of reactive cations. |
Protocol 2: Solution-Phase Synthesis of a Diversified Morpholine-Based Scaffold
This protocol outlines a general approach to synthesizing a core scaffold from this compound that can be further diversified.
Materials:
-
This compound
-
Boc anhydride (Boc₂O)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
N-Boc Protection:
-
Dissolve this compound (1 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) and stir until dissolved.
-
Add Boc anhydride (1.2 eq.) and stir at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-morpholine-3-carboxylic acid.
-
-
Methyl Ester Formation:
-
Suspend N-Boc-(S)-morpholine-3-carboxylic acid (1 eq.) in methanol.
-
Cool the mixture to 0°C and add thionyl chloride (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
-
-
Amide Coupling for Diversification:
-
Dissolve the N-Boc protected methyl ester (1 eq.) in a suitable solvent such as DMF.
-
Add benzylamine (1.1 eq.) and a coupling agent like HATU (1.2 eq.) and a base such as DIPEA (2 eq.).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by diluting with ethyl acetate and washing with saturated NaHCO₃ and brine.
-
Dry the organic layer and concentrate to yield the diversified amide product.
-
-
Boc Deprotection:
-
Dissolve the N-Boc protected amide in a solution of 4M HCl in dioxane.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the final scaffold as the hydrochloride salt.
-
| Step | Purpose | Typical Yield | Characterization |
| 1. N-Boc Protection | Protect the secondary amine for selective carboxyl group chemistry. | >95% | ¹H NMR, ¹³C NMR |
| 2. Methyl Ester Formation | Activate the carboxylic acid for subsequent amide coupling. | >90% | ¹H NMR, LC-MS |
| 3. Amide Coupling | Introduce a point of diversity (R-group from the amine). | 70-90% | ¹H NMR, LC-MS |
| 4. Boc Deprotection | Expose the secondary amine for further functionalization. | >95% | ¹H NMR, LC-MS |
Workflow and Diversification Strategies
The true power of this compound lies in its ability to serve as a central scaffold for the creation of compound libraries. A typical workflow involves the initial synthesis of a core structure with orthogonal protecting groups, followed by systematic diversification at designated points.
Figure 2: General workflow for scaffold diversification.
By employing orthogonal protecting groups (e.g., Boc on the nitrogen and a methyl ester on the carboxyl group), chemists can selectively deprotect and functionalize each position of the morpholine scaffold. This allows for the systematic exploration of chemical space around the rigid core, a crucial step in optimizing the biological activity and pharmacokinetic properties of a lead compound.
Conclusion
This compound is a powerful and versatile building block for the creation of conformationally constrained 3D scaffolds. Its inherent structural rigidity, coupled with its ability to improve the physicochemical properties of molecules, makes it an invaluable tool in modern drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the unique attributes of this chiral scaffold in their pursuit of novel therapeutics. The strategic use of such non-proteinogenic amino acids will undoubtedly continue to expand the accessible chemical space and facilitate the development of the next generation of precision medicines.
References
-
Ibrahim, M. A. A., & Panda, S. S. (2021). A Deep Learning Framework to Generate 3D Coordinates of Drug-like Molecules with Desired Scaffolds. Journal of Chemical Information and Modeling, 61(11), 5394–5404. Available at: [Link]
-
Ibrahim, M. A. A., & Panda, S. S. (2021). Deep Learning Framework to Generate 3D Coordinates of Drug-like Molecules with Desired Scaffolds. bioRxiv. Available at: [Link]
-
Lindsey, J. S., & Wagner, R. W. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Organics, 2(1), 1-100. Available at: [Link]
-
Li, W., et al. (2018). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. European Journal of Medicinal Chemistry, 157, 1118-1130. Available at: [Link]
-
Kaur, M., et al. (2023). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Frontiers in Chemistry, 9, 691216. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(11), 2652. Available at: [Link]
-
Foley, D. J., et al. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 85(5), 3647–3659. Available at: [Link]
-
Kumar, K., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules, 22(5), 823. Available at: [Link]
-
Balaram, P. (2004). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 84, 131-139. Available at: [Link]
-
Tasso, B., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 949. Available at: [Link]
-
Foley, D. J., et al. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. PubMed. Available at: [Link]
-
da Silva, A. C. G. (2018). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. ResearchGate. Available at: [Link]
-
D'Andrea, L. D., et al. (2017). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 22(12), 2097. Available at: [Link]
-
Lubin-Germain, N., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry, 138, 106731. Available at: [Link]
-
Balaram, P. (2004). Non-protein amino acids in peptide design. Publications of the IAS Fellows. Available at: [Link]
-
Cignarella, G., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694–2713. Available at: [Link]
-
Fiori, S., et al. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 48(49), 8717-8720. Available at: [Link]
-
Huang, H.-M. (2023). From Flat Rings to 3D Carbon-Nitrogen Cage Drug Scaffolds. ChemistryViews. Available at: [Link]
-
D'Alonzo, D., et al. (2011). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. European Journal of Organic Chemistry, 2011(24), 4545-4554. Available at: [Link]
-
Sharma, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Bioorganic & Medicinal Chemistry, 89, 117361. Available at: [Link]
-
Foley, D. J., et al. (2020). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Available at: [Link]
-
Teshima, S., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery, 2(6), 1735-1744. Available at: [Link]
-
Nakanishi, Y., et al. (2022). Synthesis and characterization of water-soluble C60–peptide conjugates. Beilstein Journal of Organic Chemistry, 18, 468-475. Available at: [Link]
-
Liskiewicz, K. A., & Peacock, A. F. A. (2022). Design and Engineering of Miniproteins. ACS Bio & Med Chem Au, 2(3), 209-224. Available at: [Link]
-
Lage, S., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Constrained Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. researchgate.net [researchgate.net]
- 16. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Utility of Defined Molecular Scaffolds [mdpi.com]
Application Note & Protocol: Synthesis of (S)-Morpholine-3-carbonyl Chloride
Abstract
(S)-Morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance properties such as solubility and metabolic stability.[1][2] The conversion of this carboxylic acid to its corresponding acyl chloride, (S)-morpholine-3-carbonyl chloride, is a critical activation step for subsequent amide or ester couplings. This document provides a comprehensive guide to this transformation using thionyl chloride (SOCl₂), detailing the underlying chemical principles, a robust experimental protocol, safety considerations, and expert insights to ensure a successful and reproducible synthesis.
Scientific Principles & Mechanistic Overview
The reaction of a carboxylic acid with thionyl chloride is a standard and highly effective method for synthesizing acyl chlorides.[3][4][5] The process is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which irreversibly shift the reaction equilibrium toward the product.[3]
The Acyl Chloride Formation Pathway
The mechanism proceeds through several distinct steps:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[6][7][8]
-
Intermediate Formation: This initial attack leads to the formation of a highly reactive acyl chlorosulfite intermediate and the release of a chloride ion.[3][5]
-
Nucleophilic Acyl Substitution: The liberated chloride ion then attacks the carbonyl carbon of the intermediate.
-
Tetrahedral Collapse & Product Formation: The resulting tetrahedral intermediate collapses, eliminating the chlorosulfite group, which readily decomposes into the stable gaseous molecules SO₂ and HCl, yielding the final acyl chloride product.[3][6]
The Critical Role of the Morpholine Nitrogen
A key consideration for this compound is the presence of the secondary amine within the morpholine ring. This amine is nucleophilic and could potentially lead to undesirable side reactions, such as polymerization or reaction with the acyl chloride product.
However, the reaction conditions inherently provide a protective mechanism. The HCl gas generated in situ protonates the basic morpholine nitrogen, forming the corresponding hydrochloride salt. This protonation effectively deactivates the nitrogen lone pair, preventing it from participating in nucleophilic side reactions.[9] Therefore, explicit protection of the amine is generally not required for this specific transformation.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Wt. | Grade | Notes |
| This compound | 77873-76-8 | 131.13 g/mol | ≥98% | Ensure it is dry before use. |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | ≥99% (ReagentPlus®) | Handle with extreme care.[10] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | ≥99.8%, DriSolv® | Use from a sealed bottle or freshly distilled. |
| Toluene, Anhydrous | 108-88-3 | 92.14 g/mol | ≥99.8% | Alternative solvent for azeotropic removal. |
| Round-bottom flask, two-neck | - | - | - | Must be oven- or flame-dried. |
| Reflux condenser with drying tube | - | - | - | Filled with CaCl₂ or Drierite®. |
| Magnetic stirrer and stir bar | - | - | - | - |
| Addition funnel (pressure-equalizing) | - | - | - | For controlled addition of SOCl₂. |
| Gas trap/scrubber | - | - | - | To neutralize HCl and SO₂ gas (e.g., NaOH soln). |
Safety & Environmental Health (EHS)
-
Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water to release HCl and SO₂ gas.[11][12] Inhalation can cause severe respiratory damage. Skin contact results in severe burns. Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[11][13]
-
This compound: May cause skin, eye, and respiratory irritation.[14][15]
-
Procedure: The entire reaction must be conducted within a chemical fume hood.[12] An inert atmosphere (Nitrogen or Argon) is essential to prevent hydrolysis of reagents and products. Ensure a gas scrubber is in place to neutralize the toxic off-gases.
Step-by-Step Synthesis Procedure
-
Preparation: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and an addition funnel. Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Charging the Flask: To the flask, add this compound (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM), using approximately 5-10 mL of solvent per gram of starting material.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with gentle stirring.
-
Addition of Thionyl Chloride: Charge the addition funnel with thionyl chloride (1.5 - 2.0 eq). Add the thionyl chloride dropwise to the stirred suspension over 20-30 minutes. Causality: A slow, controlled addition is crucial to manage the initial exotherm and the rate of gas evolution, preventing dangerous pressure buildup and boil-over.[16]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should gradually become a clear solution as the reaction proceeds. Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until gas evolution has ceased.
-
Work-up and Isolation:
-
Cool the reaction mixture back to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial Insight: Ensure the rotary evaporator is equipped with a base trap (e.g., NaOH pellets or solution) to capture the highly corrosive vapors and protect the vacuum pump.
-
To ensure complete removal of residual SOCl₂, add anhydrous toluene (10-20 mL) to the residue and evaporate again. Repeat this step once more. This azeotropic removal is highly effective.
-
-
Product Handling: The resulting product, (S)-morpholine-3-carbonyl chloride hydrochloride, is typically a pale yellow or off-white solid. Due to its high reactivity and moisture sensitivity, it should be placed under a high vacuum for a short period (30-60 minutes) and then used immediately in the subsequent synthetic step without further purification.
Characterization & Quality Control
While typically used crude, the product can be characterized if necessary, though this requires stringent anhydrous conditions.
-
Infrared (IR) Spectroscopy: The most direct method. Look for the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong, sharp C=O stretch for the acyl chloride at a higher frequency (typically 1785-1815 cm⁻¹).
-
¹H NMR Spectroscopy: Can be performed in a dry deuterated solvent (e.g., CDCl₃). The spectrum will be complex due to the hydrochloride salt form, but can confirm the integrity of the morpholine ring structure.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Recommended Solution |
| Reaction Fails to Proceed | Inadequate drying of glassware or reagents; moisture contamination. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened anhydrous solvents. |
| Low or No Yield | Product hydrolyzed during work-up. | Minimize exposure to air. Use the product immediately after isolation. Ensure the vacuum trap is effective. |
| Dark, Tarry Final Product | Reaction temperature was too high; prolonged heating. | Maintain the recommended reaction temperature and time. Excessive heat can cause decomposition. |
| Product is Gummy or Oily | Incomplete removal of solvent or excess SOCl₂. | Perform the azeotropic removal with anhydrous toluene as described in the protocol. |
Senior Scientist's Note: The success of this reaction hinges on the rigorous exclusion of water. Moisture will not only consume the thionyl chloride but will also rapidly hydrolyze the acyl chloride product back to the starting carboxylic acid. The in situ use of the crude product is standard industrial and academic practice and is highly recommended for achieving the best yields in subsequent coupling reactions.
References
-
OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl₂). Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl₂ Reaction with Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Morpholine synthesis. Retrieved from [Link]
-
Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
- Google Patents. (n.d.). JPS5572178A - Preparation of morpholinecarbonyl chloride.
-
Bioman Explains. (2024, April 1). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl₂) [Video]. YouTube. Retrieved from [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (n.d.). CN104341374A - Preparation method for morpholine carbonyl chloride compound.
-
Kuranov, A. M., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link] MjE5MTQ0YjM0ZTI2YjU4YjY3ZDU3YjQ2YjM3Y2U3YmU3YjU3YjQ2YjM3Y2U3YmU3YjU3YjQ2YjM3Y2U
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Schöneich, C. (2009). Thiyl radical reaction with amino acid side chains: rate constants for hydrogen transfer and relevance for posttranslational protein modification. PubMed. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (2016). What are good methods for reaction of amino acids with thionyl chloride? Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved from [Link]
-
IARC Publications. (n.d.). Morpholine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. nj.gov [nj.gov]
- 12. fishersci.be [fishersci.be]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. This compound | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
role in the development of drugs for neurological disorders
Application Note: High-Content Phenotypic Screening using Human iPSC-Derived Cerebral Organoids
Executive Summary & Biological Rationale
The traditional drug discovery pipeline for neurological disorders—spanning Alzheimer’s, Epilepsy, and Autism Spectrum Disorder (ASD)—has historically suffered from a 99.6% failure rate in clinical trials. This attrition is largely attributed to the lack of translational fidelity in rodent models, which fail to recapitulate human-specific proteomic profiles and synaptic connectivity.
With the passage of the FDA Modernization Act 2.0 , which authorizes the use of non-animal alternatives for Investigational New Drug (IND) submissions, the industry focus has shifted toward Human iPSC-derived Cerebral Organoids . Unlike 2D neuronal monolayers, 3D organoids develop complex cytoarchitecture, including distinct cortical layers and functional oscillating networks.
This guide details a validated workflow for generating reproducible cortical organoids and deploying them in high-throughput phenotypic screening (HTS) assays using Multi-Electrode Arrays (MEA) and Calcium Imaging .[1]
Experimental Workflow: Organoid Generation
Objective: To generate dorsal forebrain-specific organoids with minimized batch-to-batch variability suitable for compound screening.
Phase A: Neural Induction (Days 0–10)
Causality: We utilize a "Dual-SMAD Inhibition" strategy. By simultaneously inhibiting BMP and TGF-
-
Dissociation: Dissociate high-quality iPSCs (colony density >80%) into single cells using Accutase.
-
Aggregation: Seed 9,000 cells/well in U-bottom ultra-low attachment 96-well plates.
-
Induction Media:
-
Base: DMEM/F12 + KSR (Knockout Serum Replacement).
-
Inhibitors: 10
M SB431542 (TGF- inhibitor) + 2 M Dorsomorphin (BMP inhibitor). -
Note: Include ROCK inhibitor (Y-27632) for the first 24 hours to prevent apoptosis due to dissociation stress.
-
-
Observation: By Day 5, smooth-edged Embryoid Bodies (EBs) should form. If EBs appear ragged, iPSC quality was likely compromised.
Phase B: Neuroepithelial Expansion & Maturation (Day 11+)
Causality: Matrigel embedding provides the necessary extracellular matrix (ECM) scaffold to support the formation of large neuroepithelial buds (ventricular zones).
-
Embedding (Day 11): Transfer EBs to droplets of reduced-growth factor Matrigel.
-
Differentiation Media: Switch to Neurobasal/DMEM:F12 (1:1) supplemented with B27 (minus Vitamin A) and Insulin.
-
Critical Step: Vitamin A (Retinoic Acid) promotes caudalization. For cortical (forebrain) identity, avoid Vitamin A until Day 15.
-
-
Agitation (Day 15+): Transfer embedded organoids to an orbital shaker (65–85 RPM) or spin bioreactor.
-
Why? Static culture leads to necrotic cores due to poor oxygen diffusion. Agitation improves nutrient exchange, allowing organoids to reach 3–4mm in diameter.
-
Visualization: The Generation Pipeline
Caption: Step-by-step workflow from pluripotent stem cells to mature cortical organoids, highlighting critical induction and maintenance phases.
Validation: Quality Control Markers
Before screening, organoids must be validated for correct cortical layering. A healthy organoid should exhibit a "Ventricular Zone" (progenitors) and a "Cortical Plate" (neurons).
| Marker | Cell Type / Region | Expected Localization |
| SOX2 | Neural Progenitors | Inner Ventricular Zone (VZ) |
| PAX6 | Radial Glia (Progenitors) | Inner Ventricular Zone (VZ) |
| TBR2 | Intermediate Progenitors | Sub-Ventricular Zone (SVZ) |
| CTIP2 | Deep Layer Neurons (Layer V/VI) | Early Cortical Plate (Interior) |
| SATB2 | Upper Layer Neurons (Layer II-IV) | Late Cortical Plate (Exterior) |
| MAP2 | Mature Neurons | Dendritic projections throughout |
| GFAP | Astrocytes | Appears > Day 90 (Gliogenesis) |
Protocol: Functional Screening (MEA & Calcium Imaging)
Structural validity does not guarantee functional relevance. For neurological drug discovery, electrophysiological phenotype is the gold standard.
Method A: Multi-Electrode Array (MEA) Screening
MEA plates allow for non-invasive, longitudinal recording of extracellular field potentials (spikes and bursts).
-
Plating: Dissociate organoids (mild enzymatic treatment) or slice them and plate onto PEI/Laminin-coated MEA wells.
-
Maturation on Chip: Allow 2–3 weeks for neurons to re-establish networks on the electrodes.
-
Baseline Recording: Record spontaneous activity for 10 minutes. Look for Network Bursts (synchronous firing across multiple electrodes), a hallmark of functional connectivity.
-
Compound Dosing: Add library compounds (e.g., antiepileptics, channel blockers).
-
Readout:
-
Hyperexcitability (Epilepsy Model): Look for reduction in burst frequency.[1]
-
Neurotoxicity: Look for decrease in weighted mean firing rate (wMFR).
-
Method B: Calcium Imaging (High Content)
For spatial resolution of activity within intact 3D tissue.
-
Loading: Incubate organoids with Fluo-4 AM (calcium indicator) or transduce with GCaMP6f viral vectors.
-
Imaging: Use a spinning-disk confocal microscope with a CO2/Temperature control chamber.
-
Analysis: Quantify
(fluorescence change).-
Synchrony Index: A value of 0 (random firing) to 1 (perfectly synchronized). Disease models (e.g., Rett Syndrome) often show hypersynchrony or asynchrony compared to controls.
-
Visualization: The Screening Logic
Caption: Logical flow of a phenotypic screening campaign, integrating electrophysiological (MEA) and morphological (HCS) endpoints.
References & Authoritative Grounding
-
Lancaster, M. A., & Knoblich, J. A. (2014). Generation of cerebral organoids from human pluripotent stem cells. Nature Protocols. Link
-
Core Protocol Source: The foundational method for generating cerebral organoids.
-
-
FDA Modernization Act 2.0 (2022). S.5002 - 117th Congress. Congress.gov. Link
-
Pașca, A. M., et al. (2015). Functional cortical neurons and astrocytes from human pluripotent stem cells in 3D culture. Nature Methods. Link
-
Validation Source: Describes the generation of functional cortical spheroids and validation markers.
-
-
Tukker, A. M., et al. (2018). Human iPSC-derived neuronal models for in vitro neurotoxicity assessment. NeuroToxicology. Link
-
Application Source: Validates the use of MEA for toxicity screening in iPSC-derived neurons.
-
-
Booij, T. H., et al. (2019). High-Throughput Screening of Human Induced Pluripotent Stem Cell-Derived Brain Organoids. Journal of Visualized Experiments. Link
-
Methodology Source: Protocols for scaling organoids to HTS formats.[1]
-
Sources
- 1. High-throughput screening of human induced pluripotent stem cell-derived brain organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3rc.org [3rc.org]
- 3. US Senate Unanimously Passes FDA Modernization Act to End Animal Testing Mandates — Curi Bio [curibio.com]
- 4. The impact of the FDA Modernization Act 2.0 on Biomaterials and Medical Devices - BIOMATDB [biomatdb.eu]
preparation of (S)-morpholine-3-carboxylic acid esters
Application Note: Precision Synthesis of (S)-Morpholine-3-Carboxylic Acid Esters via Chiral Pool Strategy
Executive Summary & Application Scope
This compound esters are critical pharmacophores in medicinal chemistry, serving as chiral building blocks for matrix metalloproteinase (MMP) inhibitors, TNF-alpha inhibitors, and peptidomimetics. Their rigid cyclic structure constrains the conformational space of peptide backbones, enhancing metabolic stability and receptor selectivity.
This guide details a robust, scalable Chiral Pool Synthesis starting from L-Serine . Unlike enzymatic resolution or asymmetric hydrogenation, this route leverages the inherent chirality of the natural amino acid to deliver high enantiomeric excess (>99% ee) without expensive chiral ligands.
Key Technical Challenges Addressed:
-
Racemization Control: Preventing stereocenter erosion during base-mediated cyclization.
-
Chemoselectivity: Reducing the intermediate lactam (amide) without affecting the ester moiety.
-
Purification: Efficient salt formation to upgrade chiral purity.
Strategic Route Analysis
The synthesis relies on a four-stage "Protect-Activate-Cyclize-Reduce" strategy.
| Stage | Transformation | Reagents | Critical Parameter |
| 1. Protection | L-Serine | SOCl₂, ROH (or Isobutylene) | Anhydrous conditions to prevent hydrolysis. |
| 2. N-Alkylation | Amine | Chloroacetyl chloride, Base | Temperature control (<0°C) to avoid bis-acylation. |
| 3. Cyclization | NaH or NaOEt | Risk of Racemization: Use non-nucleophilic bases or controlled stoichiometry. | |
| 4. Reduction | Lactam | NaBH₄/AlCl₃ or BH₃·DMS | Selectivity: Must reduce amide but spare the ester. |
Detailed Experimental Protocol
Reagents & Equipment
-
Starting Material: L-Serine (99% purity).
-
Solvents: Methanol (anhydrous), THF (anhydrous), Dichloromethane (DCM).
-
Reagents: Thionyl chloride, Chloroacetyl chloride, Triethylamine (TEA), Sodium hydride (60% dispersion), Sodium borohydride, Aluminum trichloride.
-
Apparatus: 3-neck RBF, inert gas manifold (Ar/N₂), low-temp bath (-20°C to -78°C).
Step 1: Esterification of L-Serine
Objective: Protect the carboxylic acid to prevent interference in subsequent steps.
-
Suspend L-Serine (10.0 g, 95.2 mmol) in anhydrous Methanol (100 mL) in a 250 mL RBF under nitrogen.
-
Cool to 0°C. Add Thionyl Chloride (13.6 g, 114 mmol) dropwise over 30 mins. Caution: Exothermic; HCl gas evolution.
-
Reflux the mixture for 4–6 hours until the solution becomes clear.
-
Concentrate in vacuo to give L-Serine Methyl Ester Hydrochloride as a white solid.
-
Yield: Quantitative.
-
Checkpoint: 1H NMR should show a singlet methyl ester peak at ~3.7 ppm.
-
Step 2: N-Acylation (Formation of the Precursor)
Objective: Introduce the 2-carbon linker required for ring closure.
-
Suspend the ester salt from Step 1 in dry DCM (150 mL) and cool to -10°C.
-
Add Triethylamine (21.2 g, 210 mmol) dropwise. The slurry will thicken.
-
Add Chloroacetyl Chloride (11.8 g, 105 mmol) dropwise, maintaining internal temp < 0°C.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over MgSO₄ and concentrate.
-
Product: N-(2-Chloroacetyl)-L-serine methyl ester .
-
Stability Note: Use immediately in the next step to avoid hydrolysis.
-
Step 3: Cyclization to (S)-5-Oxomorpholine-3-carboxylate
Objective: Intramolecular O-alkylation to form the lactam ring.
-
Dissolve the N-chloroacetyl intermediate in anhydrous THF (200 mL).
-
Cool to 0°C. Add Sodium Hydride (1.1 eq, 60% dispersion) portion-wise.
-
Mechanistic Insight: The alkoxide formed at the serine hydroxyl attacks the alkyl chloride (S_N2).
-
-
Stir at 0°C for 30 mins, then allow to warm to RT. Stir for 4–6 hours.
-
Quench: Carefully add sat. NH₄Cl solution.
-
Extraction: Extract with EtOAc. Wash organic layer with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Recrystallize from EtOAc/Hexane or use flash chromatography (MeOH/DCM).
-
Target:Methyl (S)-5-oxomorpholine-3-carboxylate .
-
QC: Verify absence of open-chain starting material by TLC.
-
Step 4: Selective Reduction (The Critical Step)
Objective: Reduce the amide (lactam) to the amine without over-reducing the ester.
Note: Borane (BH₃) can reduce esters at elevated temperatures. The NaBH₄/AlCl₃ system is often more selective for amides.
-
Dissolve the 5-oxomorpholine intermediate (5.0 g) in anhydrous Methanol (or THF).
-
Cool to -5°C. Add Aluminum Trichloride (AlCl₃, 1.0 eq) carefully.
-
Add Sodium Borohydride (NaBH₄, 3.0 eq) portion-wise over 1 hour.
-
Caution: Hydrogen gas evolution.
-
-
Stir at 0°C for 2 hours, then warm to RT overnight.
-
Workup: Quench with dilute HCl (pH ~2) to decompose boramine complexes.
-
Neutralize with NaHCO₃ to pH 8 and extract with DCM.
-
Salt Formation (Optional but Recommended): Treat the organic layer with HCl in ether to precipitate This compound methyl ester hydrochloride .
-
Benefit: The salt is stable, non-hygroscopic, and purifies the product via crystallization.
-
Process Visualization (Workflow & Mechanism)
Caption: Step-wise synthetic workflow for this compound esters highlighting critical intermediates and QC points.
Quality Control & Analytical Standards
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18 Column) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (Chiralpak IA/IC) | > 99.0% ee |
| Identity | 1H NMR (DMSO-d6) | Diagnostic peaks: Morpholine ring protons (3.0–4.0 ppm), Ester methyl (3.7 ppm). |
| Residual Solvent | GC-Headspace | Meets ICH limits (e.g., DCM < 600 ppm). |
Chiral HPLC Method Example:
-
Column: Chiralpak IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm.
-
(S)-Enantiomer typically elutes before the (R)-enantiomer in this system, but standards must be run to confirm.
Troubleshooting & Optimization
Issue 1: Low Yield in Cyclization (Step 3)
-
Cause: Hydrolysis of the chloroacetyl group or competitive intermolecular reaction.
-
Solution: Ensure high dilution (0.1 M) to favor intramolecular cyclization. Use strictly anhydrous THF.
Issue 2: Racemization
-
Cause: High temperature or strong base exposure during cyclization (Step 3) or workup.
-
Solution: Keep reaction temperature ≤ 0°C during base addition. Avoid prolonged exposure to base. Use NaH instead of alkoxides if transesterification is observed.
Issue 3: Over-reduction (Step 4)
-
Cause: Reduction of the ester to the alcohol (morpholin-3-ylmethanol).
-
Solution: Monitor reaction strictly by TLC/LCMS. Do not use excess hydride reagent beyond 3-4 equivalents. Maintain temperature < 0°C during addition.
References
- Preparation of (S)-3-morpholinyl carboxylic acid.Google Patents. CN102617503B.
-
Synthesis of Biologically Important Chiral Morpholine Derivatives. Banglajol. Available at: [Link]
-
Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. CORE. Available at: [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the bedrock of a vast range of biologically active molecules and functional materials.[1][2][3] Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores the continuous drive for innovative and efficient synthetic methodologies.[1][3] This guide provides detailed protocols and mechanistic insights into the synthesis of several key classes of novel heterocyclic compounds, reflecting modern strategies that emphasize efficiency, diversity, and the principles of green chemistry.
This document moves beyond a simple listing of procedures. It aims to provide a deeper understanding of the "why" behind the "how" in heterocyclic synthesis. By elucidating the mechanisms and the rationale for specific reagents and conditions, these notes are designed to empower researchers to not only replicate these methods but also to adapt and innovate upon them. We will explore powerful synthetic transformations including multicomponent reactions, annulation strategies, and microwave-assisted synthesis, providing a practical toolkit for the modern synthetic chemist.
I. Multicomponent Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a classic yet enduringly popular one-pot multicomponent reaction that efficiently combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5][6] These scaffolds are of significant interest due to their diverse pharmacological activities, including acting as calcium channel blockers and anti-inflammatory agents.[5]
Mechanistic Rationale
The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through a series of condensation and cyclization steps.[5] The acid catalyst activates the aldehyde carbonyl group, facilitating nucleophilic attack by urea. The resulting acyliminium ion intermediate then undergoes condensation with the enolate of the β-ketoester, followed by an intramolecular cyclization and dehydration to afford the final DHPM product. The efficiency of this one-pot process lies in its high atom economy and the convergent assembly of molecular complexity from simple starting materials.[5][7]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (S)-Morpholine-3-Carboxylic Acid
Executive Summary & Core Directive
(S)-Morpholine-3-carboxylic acid (CAS: 106825-79-0) represents a classic purification challenge in process chemistry: it is a zwitterionic amino acid analog with high water solubility and poor solubility in common organic solvents.
Crude material from hydrolysis (e.g., from N-acetyl or ester precursors) often contains significant inorganic salts (NaCl, Na₂SO₄) and color bodies. Standard acid-base extraction fails because the molecule is charged at both low and high pH.
The Solution: We utilize Isoelectric Displacement Crystallization . By adjusting the solution to the molecule's isoelectric point (pI ≈ 5.5–6.0) and utilizing a water-miscible anti-solvent (Ethanol or Methanol), we force the zwitterion into a lattice while keeping impurities in the mother liquor.
The "Golden Path" Protocol
This is the baseline method. Deviations from this specific order of operations are the primary cause of yield loss.
Phase 1: Dissolution & Pre-treatment
-
Solvation: Suspend the crude solid in Deionized Water (DIW) at a ratio of 3:1 (vol/wt) (e.g., 3 mL water per 1 g crude).
-
Thermal Dissolution: Heat to 75–80°C . If solids remain, add DIW in 0.5 volumes until clear.
-
Note: If inorganic salts are present, they may not dissolve even if the product does. Filter hot if "sandy" solids persist.
-
-
Decolorization (Optional): Add activated carbon (5 wt%), stir for 15 mins at 75°C, and filter through a Celite pad.
Phase 2: Isoelectric Adjustment (The Critical Step)
-
pH Targeting: Cool solution to 40°C. Measure pH.
-
Adjustment: Slowly adjust pH to 5.6 ± 0.2 using 2M HCl or 2M NaOH.
-
Why? This is the Zwitterionic "Sweet Spot" where net charge is zero and water solubility is at its thermodynamic minimum.
-
Phase 3: Displacement Crystallization
-
Anti-Solvent Addition: Reheat to 60°C. Slowly add Hot Ethanol (EtOH) (absolute) dropwise.
-
Target Ratio: 3:1 to 5:1 (EtOH:Water).
-
Observation: Stop adding when a persistent "cloud point" (turbidity) is observed.
-
-
Nucleation: Allow the turbid solution to cool slowly to Room Temperature (RT) over 2 hours with gentle stirring.
-
Deep Cooling: Chill to 0–4°C for 4 hours to maximize yield.
Phase 4: Isolation
-
Filtration: Filter under vacuum.
-
Wash: Wash cake with cold 90% EtOH/Water.
-
Drying: Vacuum oven at 45°C (hygroscopic product—ensure dry atmosphere).
Process Logic Visualization
The following diagram illustrates the decision matrix for the purification workflow.
Figure 1: Workflow for the purification of zwitterionic morpholine derivatives. Note the critical hot filtration step for salt removal.
Troubleshooting & FAQs
Category A: Yield Issues ("Nothing Precipitated")
Q1: I added Ethanol, but no crystals formed, even at 0°C.
-
Diagnosis: You likely missed the Isoelectric Point (pI) or the water volume is too high.
-
The Science: At pH < 4, the molecule is cationic (ammonium). At pH > 8, it is anionic (carboxylate). In both states, it is highly soluble in water/alcohol mixtures. It only crystallizes effectively as the neutral zwitterion.
-
Corrective Action:
Q2: My yield is <30%.
-
Diagnosis: "Oiling out" or high mother liquor solubility.
-
Data Check: See the solubility table below.
-
Corrective Action: Use Isopropanol (IPA) instead of Ethanol as the anti-solvent. IPA has a lower dielectric constant than Ethanol, forcing stronger precipitation.
| Solvent System | Solubility (mg/mL) @ 25°C | Solubility (mg/mL) @ 80°C | Comment |
| Water (pH 1.0) | >500 | >800 | Cationic form (Very Soluble) |
| Water (pH 5.6) | ~150 | ~450 | Zwitterion (Least Soluble) |
| Water/EtOH (1:4) | <20 | ~100 | Ideal Crystallization Zone |
| Methanol | ~80 | >200 | Too soluble for high yield |
Category B: Purity Issues ("Ash" and Enantiomers)
Q3: The product contains high ash (inorganic salts).
-
Diagnosis: Co-precipitation. Inorganic salts (NaCl) are insoluble in Ethanol. When you add Ethanol to the water solution, the salt crashes out with your product.
-
Corrective Action (The "Resin" Fix):
-
Dissolve crude in water.
-
Pass through a Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W).
-
Wash resin with water (removes anions/non-basic impurities).
-
Elute product with 1M Ammonia.
-
Concentrate eluate to dryness (removes ammonia), then recrystallize.
-
Q4: My Enantiomeric Excess (ee%) dropped after recrystallization.
-
Diagnosis: The Racemic Trap. For many amino acids, the racemate (DL-crystal) is less soluble (more stable lattice) than the pure enantiomer (conglomerate).
-
Corrective Action:
-
Do not push for 100% yield. The first crop might be enriched in the racemate if the racemate is the stable crystal form.
-
Technique: Use a "Swish" or Trituration instead of full dissolution. Suspend the solid in hot EtOH (with minimal water), stir, and filter hot. The pure enantiomer often dissolves better than the racemate in this specific matrix, allowing you to filter off the racemic solids (or vice versa—verify with DSC/XRD). Note: For Morpholine-3-COOH, standard recrystallization usually upgrades ee, but if it drops, harvest the Mother Liquor.
-
Category C: Physical Form ("Oiling Out")
Q5: The product separates as a sticky oil/gum instead of crystals.
-
Diagnosis: The "Oiling Out" phenomenon occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This happens if anti-solvent is added too fast or the temperature is too high.
-
Corrective Action:
-
Re-heat until the oil dissolves (add a splash of water if needed).
-
Seed the solution with a tiny crystal of pure product at the cloud point.
-
Slow Down: Add Ethanol at a rate of 1 mL/minute.
-
Agitation: Increase stirring speed to prevent oil droplets from coalescing.
-
References
-
Synthesis and Properties of Morpholine-3-Carboxylic Acid. ChemBK & PubChem Databases. (Verifies CAS 106825-79-0 and zwitterionic nature).
-
Purification of Zwitterionic Amino Acids. ResearchGate Technical Discussions. (Validates the pI adjustment and water/alcohol displacement methodology).
-
Crystallization of Morpholine Derivatives. Google Patents. (General methodologies for morpholine ring synthesis and purification via crystallization).
-
Solubility Behavior of Amino Acids. NIST Chemistry WebBook. (Thermodynamic basis for isoelectric precipitation). [3]
Sources
troubleshooting guide for reactions involving carboxylic acid derivatives
Current Status: Operational Ticket Priority: High (Reaction Optimization & Troubleshooting) Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for nucleophilic acyl substitution. This guide addresses the most common failure modes in the synthesis of esters, amides, and anhydrides. Unlike standard textbooks, we focus on the causality of failure—why a reaction stalls, selects the wrong site, or produces inseparable byproducts—and provide self-validating protocols to resolve them.
Module 1: Activation & Reactivity Diagnostics
The "Why isn't it reacting?" Diagnostic
If your reaction is sluggish, the issue is almost always a mismatch between the electrophilicity of the carbonyl and the nucleophilicity of the attacking species .
The Reactivity Ladder You must move down the energy landscape. If you are trying to convert a stable derivative (like an amide) into a reactive one (like an ester) without significant energy input (heat/catalysis), the reaction will fail.
Figure 1: Thermodynamic hierarchy of carboxylic acid derivatives. Reactions naturally flow from top to bottom.
Leaving Group Quantified Data
Use this table to assess if your leaving group is competent for the desired transformation.
| Derivative | Leaving Group (L) | Conjugate Acid (LH) | pKa of LH | Reactivity Status |
| Acyl Chloride | Cl⁻ | HCl | -7 | High (Explosive with strong nuc) |
| Anhydride | RCOO⁻ | RCOOH | ~4.8 | High/Mod (Selective acylation) |
| Ester | RO⁻ | ROH | ~16 | Low (Requires catalysis) |
| Amide | R₂N⁻ | R₂NH | ~35-38 | Very Low (Requires harsh conditions) |
Module 2: Coupling Agent Troubleshooting (Amides & Esters)
Issue: Low Yield with DCC/EDC (The -Acylurea Problem)
Symptom: You observe the consumption of starting material but isolate a stable, non-reactive byproduct instead of your product.
Root Cause: The O-acylisourea intermediate is unstable.[1] If the nucleophile (amine/alcohol) is slow to attack (due to sterics), the intermediate undergoes an intramolecular rearrangement to form an inactive
Mechanism & Failure Pathway
Figure 2: The kinetic competition between productive coupling and the N-acylurea rearrangement.
Solution: The Additive Approach
Never use DCC/EDC alone for sluggish nucleophiles. Add HOBt (1-hydroxybenzotriazole) or HOAt .[1]
-
Mechanism: HOBt attacks the O-acylisourea immediately, forming an OBt-active ester.
-
Benefit: The OBt ester is less reactive than O-acylisourea (preventing rearrangement) but more reactive toward amines than the free acid. It "parks" the activation in a safe state.
Standard Protocol: Steglich Esterification
For coupling sterically hindered acids/alcohols where standard Fischer esterification fails.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.0 - 1.2 equiv)
-
DCC (1.1 equiv) or EDC (1.5 equiv for easier workup)
-
DMAP (0.1 - 0.3 equiv) - Critical Catalyst
-
Solvent: DCM (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under
. Add Carboxylic Acid, Alcohol, and DMAP in DCM. -
Activation: Cool to 0°C. Add DCC/EDC (dissolved in minimal DCM) dropwise.
-
Why 0°C? Suppresses the
-acylurea rearrangement during the initial exothermic mixing.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 3–24 hours.
-
Visual Check: If using DCC, a white precipitate (DCU) will form within 15 minutes.
-
-
Workup (The "Goo" Removal):
-
If DCC was used: Filter the reaction mixture through a fritted funnel to remove solid DCU.
-
Wash: Dilute filtrate with more DCM. Wash with Sat. NaHCO₃ (removes unreacted acid), then 0.5M HCl (removes DMAP), then Brine.
-
Purification: Flash chromatography.
-
Module 3: Isolation & Purification FAQs
Q: How do I get rid of the urea byproduct (DCU)?
A: DCU is notoriously difficult because it is partially soluble in organic solvents, contaminating columns.[2][3]
-
Method A (Precipitation): Cool the reaction mixture to -20°C for 2 hours. Filter the cold solution through Celite.
-
Method B (Switch Reagent): Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[2][4] The urea byproduct is water-soluble and is quantitatively removed by an acidic aqueous wash (0.5M HCl).
-
Method C (Solvent Switch): If you must use DCC, run the reaction in Acetonitrile . DCU is almost completely insoluble in acetonitrile and can be filtered off more effectively than in DCM.
Q: My Acyl Chloride is hydrolyzing. How do I handle it?
A: Acyl chlorides are moisture-sensitive.
-
Validation: Before adding your expensive amine, take a small aliquot of your acyl chloride, add dry methanol, and run a TLC. If you see the Methyl Ester, your reagent is good. If you see the Carboxylic Acid (streak near baseline), it has hydrolyzed.
-
Fix: Generate it in situ using Oxalyl Chloride and a catalytic drop of DMF in DCM.
Module 4: Chemoselectivity (Schotten-Baumann Conditions)
Scenario:
You need to acylate an amine in the presence of an alcohol or water (e.g., an amino acid).[9][11]
Protocol: Biphasic Schotten-Baumann[8]
-
System: Dissolve the amine in 1M NaOH (aq) .
-
Reagent: Dissolve the Acyl Chloride in DCM or Ether .
-
Process: Layer the organic phase over the aqueous phase. Vigorously stir at 0°C.
-
Why it works: The amine is a better nucleophile than hydroxide. The reaction happens at the interface. The base neutralizes the HCl generated, preventing the amine from becoming protonated (and thus non-nucleophilic).
-
Troubleshooting: If hydrolysis competes, switch to EtOAc/Sat. NaHCO₃ as the biphasic system. The milder base reduces the rate of acyl chloride hydrolysis.
References
-
Neises, B., & Steglich, W. (1978).[9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org.[12][13] Synth. 63, 183.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. nvpublicationhouse.com [nvpublicationhouse.com]
- 8. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson [sketchy.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
how to improve the regioselectivity of morpholine synthesis
Technical Support Center: Regioselective Morpholine Synthesis
Introduction: The Regioselectivity Paradox
Morpholines are ubiquitous pharmacophores, ranking among the top heterocycles in FDA-approved drugs.[1] However, their synthesis often suffers from a critical bottleneck: regiocontrol .[1] Whether cyclizing chiral amino alcohols or opening unsymmetrical epoxides, researchers frequently encounter isomeric mixtures (2- vs. 3-substituted) or competitive N- vs. O-alkylation.[1]
This guide moves beyond textbook "Baldwin’s Rules" to provide field-proven, mechanistically grounded solutions for ensuring precise regioselectivity.
Module 1: Cyclization of Amino Alcohols (The "Classical" Problem)
Q: Why does my acid-mediated cyclization of diols/amino alcohols yield isomeric mixtures?
A: The "classical" acid-catalyzed dehydration (e.g., using H₂SO₄) relies on the formation of a carbocation or a protonated intermediate where the nucleophile (amine or alcohol) attacks.[1]
-
The Failure Point: If the substrate is unsymmetrical, the transition state often has mixed Sɴ1/Sɴ2 character.[1] The nucleophile may attack the more substituted carbon (Sɴ1-like) or the less hindered one (Sɴ2-like) indiscriminately, especially at high temperatures.[1]
-
The Fix (Ethylene Sulfate Strategy): Instead of forcing a dehydration, use Ethylene Sulfate (ES) .[1] This reagent acts as a highly electrophilic "2-carbon switch."[1]
-
Mechanism:[2][3][4][5][6] ES undergoes a clean Sɴ2 attack by the amine (N-alkylation) to form a zwitterionic intermediate.[1] This intermediate contains a pre-installed leaving group (sulfate) on the specific carbon required for the subsequent ring closure.[1]
-
Result: This enforces a specific directionality: Amine attack first → Oxygen attack second , completely avoiding the ambiguity of simultaneous activation [1].
-
Q: How do I prevent racemization when cyclizing chiral amino alcohols?
A: Racemization typically occurs if the reaction pathway proceeds through an aziridinium ion intermediate, which can open at either carbon.[1]
-
Troubleshooting Protocol:
-
Avoid indiscriminately strong Lewis Acids that promote aziridinium formation.[1]
-
Use the "Chiral Pool" Activation: Convert the alcohol to a leaving group (OTs/OMs) before cyclization, but ensure the amine is protected (e.g., N-Boc).[1]
-
Base Selection: Use a non-nucleophilic base (e.g., NaH or KOtBu) to deprotonate the amide/carbamate nitrogen for the intramolecular Sɴ2 attack.[1] This inversion of configuration is stereospecific.[1]
-
Module 2: Epoxide Ring-Opening Strategies
Q: I need a 2-substituted morpholine, but epoxide opening keeps giving me the 3-substituted isomer (or vice versa). How do I control this?
A: You must manipulate the Electronic vs. Steric control of the ring-opening step.[1]
| Desired Outcome | Reaction Conditions | Mechanistic Driver |
| Attack at Less Substituted Carbon | Basic/Nucleophilic (e.g., Amine + LiClO₄ or neat) | Steric Control (Sɴ2): The nucleophile attacks the least hindered carbon.[1][3] |
| Attack at More Substituted Carbon | Acidic/Lewis Acid (e.g., Zn(ClO₄)₂, BF₃[1]·OEt₂) | Electronic Control (Sɴ1-like): The bond to the more substituted carbon weakens/lengthens, building partial positive charge that attracts the nucleophile [2].[1] |
-
Critical Tip: For difficult substrates, Zn(ClO₄)₂ has shown superior regioselectivity compared to LiClO₄ because it coordinates strongly to the epoxide oxygen without being acidic enough to cause rapid degradation [3].[1]
Q: How do I synthesize complex, polysubstituted morpholines without a 10-step sequence?
A: Use Aziridine-Epoxide Heterocoupling .
-
The Workflow: React an N-H aziridine with an epoxide.[1][7] The aziridine acts as the nucleophile (opening the epoxide).[7]
-
The Trick: This creates an aziridinyl alcohol.[1][7] Upon treatment with a Lewis acid (e.g., BF₃), the aziridine ring opens (regioselectively) and the alcohol attacks the resulting cation to close the morpholine ring.[1] This "strain-release" strategy allows you to set up to 4 stereocenters in a single sequence [4].[1]
Module 3: Metal-Catalyzed Precision (Pd & Cu)
Q: How can I access cis-3,5-disubstituted morpholines? Classical methods fail here.
A: Classical Sɴ2 cyclizations struggle with 3,5-systems due to steric clash in the transition state.[1] The solution is Pd-Catalyzed Carboamination .[1][3][8]
-
Method: Use an O-allyl ethanolamine substrate with an aryl bromide.[1]
-
Mechanism:
-
Why it works: The relative stereochemistry is set by the rigid transition state of the syn-aminopalladation, reliably yielding the cis-isomer (>20:1 dr) [5].[1]
Visualizing the Decision Process
The following logic tree guides the selection of the optimal synthetic route based on your starting material and desired substitution pattern.
Caption: Decision matrix for selecting the regioselective synthesis pathway based on substrate class and target geometry.
Module 4: Experimental Protocols
Protocol A: Ethylene Sulfate Mediated Synthesis (High Regio-Fidelity)
Best for: Converting 1,2-amino alcohols to morpholines without redox steps.[1]
-
Zwitterion Formation:
-
Cyclization:
Protocol B: Pd-Catalyzed Carboamination
Best for: cis-3,5-disubstituted morpholines.[1][3][8]
-
Setup: Flame-dry a Schlenk tube and backfill with N₂.[1]
-
Reagents: Charge with Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv).
-
Addition: Add aryl bromide (1.0 equiv) and the O-allyl amino alcohol derivative (0.5 equiv) in Toluene.
-
Reaction: Heat to 90°C for 4-8 hours.
-
Purification: Filter through silica; the product is the cis-isomer (verify via NOE NMR experiments).
Data Summary: Regioselectivity Comparison
| Methodology | Substrate | Major Isomer | Selectivity (Ratio) | Key Limitation |
| Acid Dehydration | Amino Diol | Mixture | Low (1:1 to 3:[1]1) | Harsh conditions, racemization risk |
| Ethylene Sulfate | Amino Alcohol | N-alkylation first | High (>20:[1]1) | Requires stoichiometric sulfate reagent |
| Basic Epoxide Opening | Epoxide + Amine | Distal (Less Sub.) | High (10:1) | Slow with hindered epoxides |
| Lewis Acid (Zn(ClO₄)₂) | Epoxide + Amine | Proximal (More Sub.) | Moderate-High (5:1) | Sensitive to catalyst loading |
| Pd-Carboamination | Allyl Amine | cis-3,5 | Excellent (>20:1 dr) | Requires precious metal catalyst |
References
-
Ortiz, K. G., et al. (2024).[1][9][10] "Ethylene Sulfate: A Two-Carbon Synthon for a Modular Synthesis of Morpholines."[1][11] Journal of the American Chemical Society.[1] Link
-
Frostburg State University Chemistry.[1][2] (2018).[1][2][7][12] "Regioselectivity of Epoxide Ring-Opening." YouTube/Educational Resource.[1] Link
-
Wojtowicz, A., et al. (2014).[1][13] "Regio- and stereoselective synthesis of new diaminocyclopentanols." Beilstein Journal of Organic Chemistry. Link
-
D'Souza, B. R., et al. (2020).[1] "Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives." Journal of the American Chemical Society.[1] Link
-
Leathen, M. L., et al. (2009).[1][8] "A New Strategy for the Synthesis of Substituted Morpholines." The Journal of Organic Chemistry. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for monitoring reaction progress
Welcome to the Reaction Analytics Support Center.
Current Status: OPERATIONAL Operator: Dr. Aris (Senior Application Scientist) Ticket ID: #RXN-MON-001
Overview
You are likely here because your data does not match your intuition. Reaction monitoring is not merely about observation; it is about distinguishing chemical reality from artifact . This guide treats analytical obstacles as "tickets" that require systematic debugging. We move beyond standard operating procedures (SOPs) to address the causality of analytical failure.
Module 1: Chromatography Troubleshooting
Ticket #101: "My HPLC peaks are splitting/fronting during reaction monitoring."
The Symptom: You take an aliquot from a reaction mixture, dilute it, and inject it. The resulting chromatogram shows the product peak splitting into a "doublet" or exhibiting severe fronting, despite the column being in good condition.
The Diagnosis: The Strong Solvent Effect (Diluent Mismatch) In reaction monitoring, we often dissolve crude aliquots in strong solvents (e.g., pure DMSO, MeOH, or Acetonitrile) to ensure solubility. If your mobile phase starts with a high percentage of water (weak solvent), the sample plug travels faster than the mobile phase at the head of the column. This causes the analyte to partially precipitate or spread out before focusing on the stationary phase.
The Protocol (Self-Validating):
-
The Dilution Test: Prepare the sample in 100% ACN. Inject. Then, prepare the same concentration in the starting mobile phase (e.g., 90:10 Water:ACN).
-
Validation: If the peak shape restores to a singlet in the mobile-phase-matched sample, the column is fine; the physics of your injection was the error.
Corrective Action:
-
Immediate Fix: Reduce injection volume (e.g., from 10 µL to 2 µL).
-
Process Fix: Dilute reaction aliquots with the starting mobile phase rather than pure organic solvent. If precipitation occurs, add a chaotic mixer or increase the organic ratio slightly, but keep it below the mobile phase strength.
Ticket #102: "TLC shows one spot, but NMR shows a mixture."
The Symptom: Your TLC indicates a clean conversion (single spot), but the crude NMR reveals ~15% starting material or impurity.
The Diagnosis: Co-elution & Visualization Bias
Standard Silica Gel 60 plates have limited resolving power. furthermore, UV (254 nm) only visualizes chromophores. If your impurity lacks a
The Protocol:
-
The "Co-Spot" Technique: Never run Reaction (R) vs. Starting Material (SM) in isolation. You must run three lanes: [SM] | [Co-Spot (SM+R)] | [R]. If the Co-Spot lane shows a figure-8 or an elongated spot, you have co-elution.
-
Orthogonal Staining: UV is not enough. Use functional-group specific stains to visualize "invisible" impurities.
Visualization Guide:
| Target Functional Group | Recommended Stain | Visual Result | Mechanism |
| General / Nucleophiles | p-Anisaldehyde | Varies (Pink/Blue) | Acid-catalyzed condensation |
| Alkenes / Oxidizables | KMnO₄ (Basic) | Yellow on Purple | Oxidation of functional group |
| Carboxylic Acids | Bromocresol Green | Yellow on Blue | pH indicator shift (pKa < 5) |
| Amines / Amides | Ninhydrin | Red/Pink | Reaction with free amines |
Visualization: HPLC Troubleshooting Logic
Figure 1: Decision matrix for diagnosing peak splitting in reaction monitoring HPLC methods.
Module 2: Spectroscopic Monitoring (qNMR & IR)
Ticket #201: "My qNMR yield is consistently over 100% or varies wildly."
The Symptom: You are using an internal standard (e.g., Trimethoxybenzene) to quantify yield, but the results are physically impossible or non-reproducible.
The Diagnosis: T1 Relaxation Violation Quantitative NMR (qNMR) relies on the assumption that all nuclei have fully relaxed back to equilibrium before the next pulse. Standard parameters (d1 = 1 sec) are insufficient for accurate quantitation. If your internal standard relaxes slowly (long T1) and your product relaxes quickly, the standard will be under-integrated, artificially inflating the calculated yield of the product.
The Protocol (The 5x Rule):
-
Measure T1: Run an inversion-recovery experiment.
-
Set Delay: The relaxation delay (d1) plus acquisition time (aq) must equal 5 to 7 times the longest T1 in the mixture.
-
Pulse Angle: Ensure a 90° pulse is calibrated.
Expert Insight: Degassing samples removes paramagnetic oxygen, which actually increases T1 relaxation times. For qNMR, do not degas your sample unless necessary; dissolved oxygen helps shorten T1, allowing for faster scans.
Ticket #202: "In-situ IR (ReactIR) baseline is drifting upward."
The Symptom: During a reaction profile, the baseline absorbance steadily rises, eventually obscuring specific functional group peaks.
The Diagnosis:
-
Probe Fouling: Precipitate is coating the diamond/silicon window.
-
Bubble Formation: Gas evolution (e.g., decarboxylation) is sticking to the sensor.
The Protocol:
-
The Derivative Check: Switch the view from Absorbance vs. Time to 2nd Derivative . If the peak trends remain consistent despite the baseline drift, the chemical data is valid, and the drift is physical (fouling).
-
The "Wiper" Test: If your probe allows, briefly increase stirring speed to maximum. If the baseline drops, it was bubble accumulation.
Visualization: qNMR Workflow
Figure 2: The mandatory workflow for quantitative NMR (qNMR) to ensure <1% error.
Module 3: Mass Spectrometry (LC-MS)
Ticket #301: "I see the product on UV, but the Mass Spec shows the wrong mass."
The Symptom:
You synthesized a molecule with Mass
The Diagnosis: Adduct Formation Electrospray Ionization (ESI) is a competitive process. If your mobile phase or glassware contains trace Sodium (Na) or Potassium (K), these alkali metals will coordinate with oxygen-rich molecules (ethers, esters, amides) more strongly than a proton.
Troubleshooting Table: Common Adducts (Positive Mode)
| Observed Mass ( | Adduct Identity | Source | Solution |
| M + 1 | Desired Protonation | N/A | |
| M + 18 | Ammonium | Common in buffers; usually acceptable. | |
| M + 22 | Sodium | Glassware leaching, sweat. Switch to plastic bottles. | |
| M + 39 | Potassium | Buffer impurities. | |
| M + 42 | Acetonitrile | Source clustering. Increase declustering potential. | |
| 2M + 1 | Dimer | Concentration too high. Dilute sample 10x. |
The Protocol:
-
Force Protonation: Add 0.1% Formic Acid to your mobile phase. The excess protons will outcompete the sodium ions.
-
Clean Up: If Sodium adducts persist, wash the LC system with 5% Nitric Acid (remove column first!) to strip ions from the steel lines, then switch to plastic solvent reservoirs.
References
-
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from
-
Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from
-
University of Rochester. TLC Stains/Dips - Department of Chemistry. Retrieved from
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from
-
Mettler Toledo. In-situ Reaction Monitoring with ReactIR. Retrieved from
Sources
Validation & Comparative
(S)-Morpholine-3-Carboxylic Acid: NMR Characterization & Comparison Guide
The following guide details the NMR characterization of (S)-morpholine-3-carboxylic acid , a critical chiral building block in medicinal chemistry (often used as a proline surrogate).
This guide prioritizes the N-Boc protected form as the primary reference standard, as this is the most common commercial starting material. Data for the free acid (zwitterion/salt) is provided for deprotection verification.
Executive Summary
This compound is a non-aromatic heterocycle used to introduce solubility and conformational constraint into peptide mimetics. Unlike proline, the morpholine ring introduces an oxygen atom that alters pKa and lipophilicity.
Critical Analytical Challenge: The NMR spectrum of the free acid is highly pH-dependent due to the equilibrium between the cationic (acidic pH), zwitterionic (neutral pH), and anionic (basic pH) forms. For robust quality control, it is recommended to characterize the N-Boc derivative in DMSO-d6 or CDCl3, where conformational locking provides sharper, more distinct signals.
Structural Analysis & Solvation
The morpholine ring exists in a chair conformation. The NMR signals are split into complex multiplets due to geminal coupling (non-equivalent protons on the same carbon) and vicinal coupling (adjacent protons).
Figure 1: Analytical Workflow
Standardized protocol for verifying identity and enantiopurity.
Caption: Workflow prioritizing N-Boc characterization to avoid zwitterionic broadening common in the free acid.
Comparative NMR Data
A. Primary Standard: (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
This is the "Control" state. The Boc group eliminates the zwitterionic exchange, resulting in sharp, reproducible peaks.
-
Solvent: DMSO-d6 (Recommended) or CDCl3
-
Internal Standard: TMS (0.00 ppm)
| Position | Proton (1H) δ (ppm) | Multiplicity | Carbon (13C) δ (ppm) | Assignment Notes |
| N-Boc | 1.39 - 1.45 | Singlet (9H) | 28.1 | Characteristic strong singlet. |
| C-3 (α-CH) | 4.25 - 4.40 | Multiplet (1H) | 53.0 - 55.0 | Deshielded by COOH and N-Boc. |
| C-2 (O-CH2) | 3.75 - 3.90 | Multiplet (2H) | 66.0 - 68.0 | Diastereotopic protons (axial/equatorial). |
| C-6 (O-CH2) | 3.50 - 3.65 | Multiplet (2H) | 65.5 - 66.5 | Overlaps often occur with C-2. |
| C-5 (N-CH2) | 3.00 - 3.40 | Multiplet (2H) | 40.0 - 44.0 | Broadened due to rotamers of Boc group. |
| COOH | 12.5 - 13.0 | Broad Singlet | 172.0 - 174.0 | Carbonyl carbon; proton often invisible in wet DMSO. |
| C=O (Boc) | — | — | 154.0 - 155.0 | Carbamate carbonyl. |
Technical Note: In CDCl3, rotamers (cis/trans isomers around the carbamate bond) often cause peak doubling or significant broadening of the H-3 and H-5 signals. DMSO-d6 at elevated temperature (353 K) can coalesce these peaks for clearer integration.
B. Deprotected Target: this compound (HCl Salt)
Data represents the hydrochloride salt form, which is the stable solid form.
-
Solvent: D2O (Deuterium Oxide)
-
Reference: HDO peak set to 4.79 ppm
| Position | Proton (1H) δ (ppm) | Multiplicity | Carbon (13C) δ (ppm) | Assignment Notes |
| C-3 (α-CH) | 4.05 - 4.15 | dd or m (1H) | 56.0 - 58.0 | Shifted upfield vs. Boc form. |
| C-2 (O-CH2) | 3.95 - 4.05 | Multiplet (2H) | 64.0 - 65.0 | Forms complex ABX system with H-3. |
| C-6 (O-CH2) | 3.70 - 3.85 | Multiplet (2H) | 63.5 - 64.5 | Distinct from C-2 due to asymmetry. |
| C-5 (N-CH2) | 3.15 - 3.45 | Multiplet (2H) | 43.0 - 45.0 | Deshielded due to protonated amine (NH2+). |
| COOH | — | Exchanged | 170.0 - 172.0 | Carboxyl carbon. |
Experimental Protocols
Protocol 1: Sample Preparation for N-Boc Derivative (Recommended)
Use this protocol to verify enantiomeric purity and structure before deprotection.
-
Mass: Weigh 10–15 mg of the N-Boc-(S)-morpholine-3-carboxylic acid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why DMSO? It minimizes aggregation and provides better solubility than CDCl3 for carboxylic acids.
-
-
Vessel: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition:
-
Run 1H NMR (minimum 16 scans).
-
Key Check: Verify the integration ratio of the Boc singlet (9H) to the alpha-proton (1H). A ratio < 9:1 suggests loss of the protecting group.
-
Protocol 2: Analysis of the Free Acid (Zwitterion Effect)
Use this protocol if analyzing the final deprotected product.
-
Mass: Weigh 20 mg of the hydrochloride salt.
-
Solvent: Add 0.6 mL of D2O .
-
pH Adjustment (Critical):
-
The chemical shifts of H-3 and H-5 will drift significantly if the pH is not controlled.
-
Acidic Shift: At pH < 2 (HCl salt), H-3 is ~4.1 ppm.
-
Basic Shift: At pH > 10 (Na salt), H-3 shifts upfield to ~3.4 ppm due to amine deprotonation.
-
-
Internal Standard: Use TSP (trimethylsilylpropanoic acid) rather than TMS, as TMS is insoluble in D2O.
Figure 2: pH-Dependent Structural Equilibrium
Understanding how pH impacts the NMR spectrum.
Caption: The protonation state of the amine nitrogen heavily influences the chemical shift of adjacent protons (H-3, H-5).
Chiral Purity Assessment
To distinguish the (S)-enantiomer from the (R)-enantiomer or racemate:
-
Optical Rotation: The (S)-enantiomer (HCl salt) typically exhibits a rotation of
to (c=1, H2O). -
Chiral Solvating Agent (CSA):
-
Add (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate to the N-Boc derivative in CDCl3.
-
Observation: The N-Boc singlet (1.4 ppm) or the H-3 multiplet will split into two distinct sets of signals if the sample is racemic. The (S)-enantiomer should show a single set of peaks.
-
References
-
Sigma-Aldrich. this compound Product Specification.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3340152, Morpholine-3-carboxylic acid.Link
-
ChemicalBook. N-Boc-morpholine-3-carboxylic acid NMR Spectrum Data.Link
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Fluorochem. this compound hydrochloride Data Sheet.Link
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of (S)-Morpholine-3-Carboxylic Acid
In the landscape of pharmaceutical development, the stereochemical purity of active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and patient safety. For chiral molecules like (S)-morpholine-3-carboxylic acid, a key building block in advanced medicinal chemistry, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methodologies for this critical analysis, designed for researchers, scientists, and drug development professionals. We will explore both direct and indirect chiral separation strategies, offering field-proven insights and detailed protocols to ensure trustworthy and reproducible results.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Therefore, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs. This compound, as a constrained amino acid analogue, requires a precise and validated analytical method to ensure that the undesired (R)-enantiomer is absent or below specified limits.
Method 1: Direct Enantiomeric Separation on a Chiral Stationary Phase (CSP)
The most straightforward approach to chiral analysis is the direct separation of enantiomers on an HPLC column containing a chiral stationary phase (CSP).[2] This technique relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] The differing stability of these complexes leads to different retention times, allowing for baseline separation and quantification.
Rationale for CSP Selection
This compound is a polar, cyclic amino acid. Its zwitterionic nature at neutral pH and high polarity make it a challenging analyte for traditional polysaccharide-based CSPs in non-polar solvents.[4] For such molecules, macrocyclic glycopeptide CSPs are exceptionally effective.[4][5] These phases, like those based on teicoplanin (e.g., Astec CHIROBIOTIC™ T), possess ionic groups and are compatible with aqueous-organic mobile phases, making them ideal for separating underivatized amino acids and their analogues.[4][6] The multiple interaction sites—including hydrogen bonding, ionic interactions, and inclusion complexation—provide the necessary environment for robust chiral recognition of polar compounds.[5]
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Astec® CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: A simple LC-MS compatible mobile phase of Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (due to the lack of a strong chromophore on the native molecule).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and integrate the peak areas for the (S)- and (R)-morpholine-3-carboxylic acid enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula:
-
% ee = [ |(Area S) – (Area R)| / |(Area S) + (Area R)| ] x 100
-
-
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct enantiomeric excess analysis.
Method 2: Indirect Analysis via Diastereomer Formation (Derivatization)
An alternative strategy involves chemically converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[7] These newly formed diastereomers have different physical properties and can be separated on a conventional, less expensive achiral stationary phase, such as a C18 column.[8][9]
Rationale for Derivatization Reagent Selection
For primary and secondary amines like the one in morpholine-3-carboxylic acid, Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a highly effective and widely documented CDA.[8][9] The reaction proceeds under mild alkaline conditions and yields stable diastereomeric derivatives. A significant advantage is that the dinitrophenyl group introduced is a strong chromophore, allowing for highly sensitive UV detection around 340 nm, which overcomes the poor UV absorbance of the parent molecule.[9]
Experimental Protocol: Indirect Chiral HPLC
-
Derivatization Procedure:
-
Prepare a ~1 mg/mL solution of the morpholine-3-carboxylic acid sample in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Evaporate the solvent and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A standard reverse-phase column (e.g., C18, 25 cm x 4.6 mm I.D., 5 µm).
-
Mobile Phase: A gradient elution is typically required. For example, a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Example Gradient: Start at 20% acetonitrile, ramp to 70% over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.[9]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two resulting diastereomers.
-
Calculate the enantiomeric excess using the peak areas, as described in the direct method.
-
Workflow for Indirect Chiral HPLC Analysis
Caption: Workflow for indirect ee analysis via derivatization.
Performance Comparison: Direct vs. Indirect Methods
Choosing the optimal method requires a trade-off between several performance and practical parameters. The following table provides a comparative summary.
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Indirect via Derivatization | Rationale & Justification |
| Speed | Faster (No reaction step) | Slower (Requires ~1.5 hr derivatization) | The direct method eliminates the time-consuming chemical reaction and workup steps. |
| Simplicity | High (Inject and run) | Moderate (Multi-step sample prep) | Direct analysis has fewer steps, reducing opportunities for human error.[4] |
| Resolution | Highly dependent on CSP/analyte match | Generally very good | Diastereomers have different physical properties, often leading to easier separation on standard columns.[9] |
| Sensitivity | Lower (Poor native chromophore) | Higher (Strong chromophore added) | Marfey's reagent adds a dinitrophenyl group, significantly enhancing UV absorbance and thus sensitivity.[8][9] |
| Robustness | High (Fewer variables) | Moderate (Reaction must be complete) | Incomplete derivatization or side reactions can compromise the accuracy of the indirect method. |
| Cost | Higher (Specialized chiral column) | Lower (Standard achiral column) | Chiral stationary phases are significantly more expensive than conventional C18 columns.[8] |
| Accuracy | High | High, if reaction is quantitative | The direct method avoids potential kinetic resolution or racemization during derivatization. |
Decision Framework for Method Selection
The choice between direct and indirect analysis is dictated by the specific needs of the laboratory and the stage of drug development.
Caption: Decision tree for selecting an appropriate HPLC method.
Alternative Technologies for Enantiomeric Excess Determination
While HPLC is the workhorse for chiral analysis, other techniques can serve as orthogonal or complementary methods.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent than HPLC, making it a "greener" and higher-throughput alternative.[3] Many of the same chiral stationary phases used in HPLC can be used in SFC.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) using chiral solvating agents[10] or Circular Dichroism (CD) spectroscopy[11][12] can determine enantiomeric excess without a chromatographic separation. These methods are typically used for structural confirmation or in high-throughput screening environments rather than for routine quality control.
Conclusion
For the routine, accurate, and robust determination of the enantiomeric excess of this compound, direct chiral HPLC on a macrocyclic glycopeptide stationary phase is the recommended primary method. Its simplicity, speed, and high reliability by avoiding chemical derivatization make it ideal for quality control and process monitoring environments.
However, the indirect method using Marfey's reagent offers a valuable alternative, particularly when ultimate sensitivity is required for detecting trace enantiomeric impurities or when access to specialized chiral columns is limited. By understanding the principles, advantages, and limitations of each approach, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral building blocks and final drug products.
References
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available at: [Link]
-
Scheme of derivatization for amino acid enantiomers by... ResearchGate. Available at: [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PMC. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. Available at: [Link]
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Analytical Methods for Reactive Pharmaceutical Intermediates
Introduction: The Challenge of Reactivity
In pharmaceutical development, reactive intermediates are a significant analytical challenge.[1][2][3] These often transient chemical species are integral to the synthesis of active pharmaceutical ingredients (APIs), but their inherent instability makes them difficult to characterize and quantify.[1] Accurate analysis of these reactive molecules is crucial for developing, monitoring, and controlling pharmaceutical syntheses, from early development through to commercial manufacturing.[1] The data from these analyses are used to set purchasing specifications, ensure correct reaction stoichiometry, monitor reaction progress, and evaluate the purity of products.[1] Failure to adequately control reactive intermediates can lead to the formation of impurities, potentially impacting the safety and efficacy of the final drug product.[2]
The primary directive when analyzing reactive intermediates is to minimize their degradation during sample preparation and analysis.[1] This guide provides an in-depth, objective comparison of analytical methods tailored for these challenging molecules, grounded in scientific integrity and practical, field-proven insights.
Core Principles of Method Selection
The analytical strategy for reactive intermediates is fundamentally about balancing the need for separation and detection with the inherent instability of the analyte. The ideal method should be rapid, to minimize the time for degradation, and employ conditions (e.g., temperature, pH, solvent) that favor the stability of the intermediate.
Figure 1: Core principles for selecting analytical methods for reactive intermediates.
Comparative Analysis of Key Analytical Techniques
A variety of analytical techniques can be employed for the analysis of reactive intermediates, each with its own set of strengths and weaknesses. The choice of technique is highly dependent on the specific properties of the intermediate .[1][4][5][6]
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection
Expertise & Experience: HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone of the pharmaceutical industry due to its versatility in separating complex mixtures.[1] When analyzing reactive intermediates, the main concern is their stability in aqueous mobile phases and on the stationary phase.[1] Strategies to mitigate degradation include using faster separation times (e.g., with Ultra-High-Performance Liquid Chromatography or UHPLC), selecting less reactive stationary phases, and carefully controlling the mobile phase composition and temperature.[1] In some cases, derivatization to a more stable compound prior to analysis is a viable strategy.[1]
Trustworthiness: A robust HPLC method for a reactive intermediate must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9][10][11][12][13][14][15] Validation parameters include specificity, linearity, accuracy, precision, and robustness, ensuring the method is suitable for its intended purpose.[8][11]
Authoritative Grounding: The ICH Q2(R1) guideline on the validation of analytical procedures provides a comprehensive framework for validating analytical methods.[7][9][11][12] The USP General Chapter <1225> also outlines the requirements for method validation.[8][10][13][14][15]
Experimental Protocol: UHPLC-MS for a Hypothetical Water-Sensitive Intermediate
-
Sample Preparation: Dissolve the sample in a dry, aprotic solvent (e.g., acetonitrile) at a reduced temperature (e.g., 4°C) immediately prior to injection.
-
Instrumentation:
-
UHPLC system with a fast-gradient-compatible column (e.g., sub-2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient from low to high organic content to minimize analysis time.
-
Column Temperature: Maintained at a low temperature to enhance stability.
-
Detector: A high-resolution mass spectrometer to provide sensitive and specific detection.
-
-
Data Analysis: Monitor the extracted ion chromatogram for the mass-to-charge ratio (m/z) of the target intermediate.
Gas Chromatography (GC) with Mass Spectrometric Detection
Expertise & Experience: GC is well-suited for volatile and thermally stable compounds.[1][16] For reactive intermediates that are not amenable to direct GC analysis, derivatization can be employed to increase volatility and stability.[1][17][18] Common derivatization techniques include silylation and acylation.[1]
Trustworthiness: The primary challenge with GC for reactive intermediates is the potential for degradation in the high-temperature injector or on the column.[17] Method development should include an evaluation of the analyte's thermal stability. A validated GC method will demonstrate acceptable accuracy, precision, and linearity for the analyte of interest.
Authoritative Grounding: GC-MS is a well-established technique with numerous applications in pharmaceutical analysis, particularly for the detection of volatile impurities.[17][19]
Supercritical Fluid Chromatography (SFC)
Expertise & Experience: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[20][21] This technique is advantageous for the analysis of thermally labile and non-volatile compounds that are challenging to analyze by GC.[20][22][23] SFC can offer faster analysis times and uses less organic solvent compared to HPLC.[21][23]
Trustworthiness: SFC methods are validated using similar criteria as HPLC methods. The stability of the reactive intermediate in the supercritical fluid mobile phase is a key consideration during method development.
Authoritative Grounding: SFC is recognized as a powerful analytical tool, particularly for chiral separations and the analysis of compounds that are not well-suited for HPLC or GC.[20][24]
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: In-situ NMR allows for the direct observation of reactions in real-time, providing valuable information on reaction kinetics and the identification of transient intermediates.[25][26][27][28][29] This technique is non-destructive and can provide detailed structural information.
Trustworthiness: The identification of intermediates by in-situ NMR is based on the interpretation of chemical shifts and coupling constants. The temporal profile of the signals corresponding to reactants, intermediates, and products should be consistent with the proposed reaction mechanism.
Authoritative Grounding: In-situ NMR is a powerful technique for mechanistic studies in organic chemistry and has been successfully applied to understand complex reaction pathways.[25][27][28]
Data Summary and Comparison
| Analytical Technique | Principle | Advantages | Limitations | Typical Applications |
| UHPLC-MS | Liquid-phase separation based on polarity, with mass-based detection. | High sensitivity and selectivity, applicable to a wide range of compounds.[1] | Potential for on-column degradation, especially with aqueous mobile phases.[1] | Non-volatile and thermally labile intermediates.[1] |
| GC-MS | Gas-phase separation based on volatility, with mass-based detection. | Excellent for volatile compounds.[1][16] | Requires analyte to be thermally stable or amenable to derivatization.[1][17] | Volatile reactive intermediates.[17] |
| SFC-MS | Separation using a supercritical fluid mobile phase. | Fast analysis, suitable for thermolabile compounds, reduced organic solvent consumption.[21][23] | May not be suitable for highly polar compounds. | Chiral separations, analysis of non-volatile and thermally unstable intermediates.[20][24] |
| In-situ NMR | Nuclear magnetic resonance spectroscopy performed directly on a reacting sample. | Provides real-time kinetic and structural information, non-destructive.[25][26][27] | Lower sensitivity compared to mass spectrometry, may require higher concentrations.[1] | Mechanistic studies and identification of transient intermediates.[25][28] |
Decision-Making Workflow for Method Selection
Figure 2: A workflow to guide the selection of an appropriate analytical method.
Conclusion
The successful analysis of reactive pharmaceutical intermediates hinges on a deep understanding of their chemical properties and the selection of an appropriate analytical technique that minimizes degradation while maximizing sensitivity and specificity. A thorough evaluation of the analyte's stability under various conditions is a prerequisite for robust method development. By leveraging the strengths of modern analytical instrumentation and adhering to rigorous validation principles, researchers can confidently and accurately characterize these challenging but critical molecules, ensuring the quality and safety of pharmaceutical products.
References
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1387-1403.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- USP <1225> Method Valid
- Supercritical fluid chrom
- Advanced Analysis with Supercritical Fluids Chrom
- Video: Supercritical Fluid Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
- Quality Guidelines. ICH.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). European Compliance Academy.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- <1225> Valid
- Development of Supercritical Fluid Chromatography Techniques. (2023). Journal of Analytical and Bioanalytical Techniques, 14(3).
- Managing the challenge of chemical reactive metabolites in drug development. (2009). Nature Reviews Drug Discovery, 8(10), 829-835.
- In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach. (2011). Chemical Society Reviews, 40(10), 5025-5040.
- Strategies for dealing with reactive intermediates in drug discovery and development. (2007). Current Drug Metabolism, 8(8), 849-863.
- Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. (2022). Chemistry LibreTexts.
- LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism. (2017). Analytical Methods, 9(30), 4536-4544.
- In Situ Real-Time Quantitative Determination in Electrochemical Nuclear Magnetic Resonance Spectroscopy. (2021). Molecules, 26(16), 4994.
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (2018). Reaction Chemistry & Engineering, 3(4), 485-490.
- GC-MS applications in pharmaceutical analysis. (2017). Pharmaceutical Technology.
- Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. (2014). Analytical Chemistry, 86(15), 7569-7576.
- Intermediates in Drug Development: Lab to Industry. BOC Sciences.
- Exploiting in-situ NMR to monitor the formation of a metal-organic framework. (2020). ChemRxiv.
- Strategies for dealing with reactive intermediates in drug discovery and development. (2007). Current Drug Metabolism, 8(8), 849-863.
- Identifying reactive intermediates by mass spectrometry. (2015). Journal of Mass Spectrometry, 50(1), 1-13.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis, 16(1), 1-19.
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
- Analytical Techniques in Pharmaceutical Analysis. (2024). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.
- The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. (2023). Walsh Medical Media.
- Exploiting in situ NMR to monitor the formation of a metal–organic framework. (2020). Chemical Science, 11(47), 12764-12771.
- In Situ NMR Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Mixed Base Systems: The Interplay of Lewis and Brønsted Basicity. (2018). Chemical Reviews, 118(18), 8682-8715.
- Analytical techniques in pharmaceutical analysis: A review. (2015). Arabian Journal of Chemistry, 8(5), 627-640.
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017).
- Analytical Techniques in the Pharmaceutical Sciences. (2012). National Academic Digital Library of Ethiopia.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for dealing with reactive intermediates in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. fda.gov [fda.gov]
- 10. investigationsquality.com [investigationsquality.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. database.ich.org [database.ich.org]
- 13. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 14. uspbpep.com [uspbpep.com]
- 15. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 16. emerypharma.com [emerypharma.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. jfda-online.com [jfda-online.com]
- 19. researchgate.net [researchgate.net]
- 20. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 21. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 22. Video: Supercritical Fluid Chromatography [jove.com]
- 23. longdom.org [longdom.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. In Situ Real-Time Quantitative Determination in Electrochemical Nuclear Magnetic Resonance Spectroscopy | MDPI [mdpi.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04892E [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
Validation of Rh-SKP Catalyzed Asymmetric Hydrogenation for Enantiopure Morpholines
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The morpholine ring is a privileged pharmacophore in medicinal chemistry, present in blockbuster drugs like Linezolid (antibiotic), Gefitinib (anticancer), and Aprepitant (antiemetic). However, the introduction of substituents at the C2 and C3 positions creates stereocenters that are notoriously difficult to control.
For decades, the industry standard for accessing these chiral morpholines has been Chiral Pool Synthesis —a reliable but often inefficient strategy relying on stoichiometric chiral starting materials (e.g., amino acids).
This guide validates a superior alternative: Asymmetric Transfer Hydrogenation (ATH) using a Rhodium-SKP catalyst system .[1] We present a technical comparison demonstrating that this catalytic route offers higher atom economy, broader substrate scope, and superior scalability compared to traditional chiral pool methods, specifically for 2-substituted morpholines.[1]
The Challenge: Stereocontrol in Morpholine Synthesis
The primary difficulty in synthesizing 2-substituted morpholines is the lack of rigidity in the saturated ring, which complicates stereochemical induction during cyclization.
-
Traditional Approach (Chiral Pool): Relies on starting materials like (S)-Alanine or Epichlorohydrin.[1] While the optical purity is high, the synthesis is linear. If the "unnatural" enantiomer is required, the cost of the starting material skyrockets.
-
The Innovation (Catalytic ATH): Uses a chiral catalyst to induce stereochemistry during the hydrogenation of a planar dehydromorpholine precursor. This allows access to either enantiomer simply by switching the ligand enantiomer ((R,R,R)-SKP vs (S,S,S)-SKP).[1]
Methodology A: Rh-SKP Catalyzed Asymmetric Hydrogenation (The "Product")
This method utilizes a cationic Rhodium(I) complex coordinated with a Spiroketal-based Diphosphine (SKP) ligand.[1]
Mechanism & Causality
The success of this reaction hinges on the large bite angle (~110°) of the SKP ligand.
-
Why it works: The wide bite angle forces the phosphine phenyl rings into a specific "chiral pocket" orientation around the Rhodium center.
-
The Substrate: The reaction targets 2-substituted dehydromorpholines (cyclic enamides).
-
Stereo-differentiation: The catalyst coordinates to the enamide double bond. The steric bulk of the SKP ligand blocks one face of the olefin, forcing H2 addition to occur exclusively from the opposite face.
Validated Performance Metrics
-
Conditions: 30 atm H₂, DCM, RT.
-
Yield: >95% (Quantitative in most cases).[1]
-
Turnover Number (TON): High efficiency allows catalyst loadings as low as 0.2 mol% on gram-scale.[1]
Visualization: Reaction Pathway
Figure 1: The large bite angle of the SKP ligand enforces facial selectivity during the hydrogenation of the cyclic enamide.[4]
Methodology B: Chiral Pool Synthesis (The Alternative)
The most common alternative involves cyclizing chiral amino alcohols.
-
Route: Start with N-protected amino acid (e.g., N-Boc-Serine)
Reduction to Amino Alcohol O-alkylation with halo-acetate Cyclization.[1] -
Limitation: To get the 2-substituted morpholine, one often needs to perform a difficult intramolecular etherification or amine alkylation that is prone to racemization if not carefully controlled.[1]
Comparative Analysis
The following table contrasts the Rh-SKP catalytic route against the standard Chiral Pool method for synthesizing (S)-2-phenylmorpholine .
| Feature | Rh-SKP Catalytic Hydrogenation | Chiral Pool (from Phenylglycinol) |
| Step Count | 2 Steps (Cyclization to enamide + Hydrogenation) | 4-5 Steps (Protection, Alkylation, Cyclization, Deprotection) |
| Atom Economy | High (H₂ is the only reagent added in key step) | Low (Stoichiometric leaving groups, coupling reagents) |
| Enantiomeric Excess | 92-99% ee (Tunable via ligand) | >99% ee (Fixed by starting material purity) |
| Scalability | Excellent (Batch/Flow hydrogenation feasible) | Moderate (Linear steps require multiple workups) |
| Cost Driver | Initial Catalyst Cost (Rh/Ligand) | Stoichiometric Chiral Starting Material Cost |
| Flexibility | High (Access both enantiomers by swapping ligand) | Low (Requires different chiral starting material) |
Detailed Experimental Protocol
Objective: Synthesis of (S)-2-phenylmorpholine via Asymmetric Hydrogenation.
Materials
-
Substrate: 4-benzyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine (Enamide precursor).
-
Catalyst Precursor: [Rh(cod)₂]SbF₆ (Strem/Sigma).[1]
-
Ligand: (R,R,R)-SKP (Spiroketal-based diphosphine).[1]
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.[1]
-
Gas: Hydrogen (H₂), UHP grade.[1]
Step-by-Step Workflow
-
Catalyst Preparation (In Glovebox):
-
In a vial, mix [Rh(cod)₂]SbF₆ (1.0 equiv relative to catalyst loading, e.g., 0.01 mmol) and (R,R,R)-SKP (1.05 equiv).
-
Dissolve in degassed DCM (1 mL) and stir for 15 minutes at room temperature. The solution should turn orange/red, indicating complex formation.
-
-
Reaction Setup:
-
Dissolve the enamide substrate (1.0 mmol) in DCM (4 mL) in a glass liner suitable for a high-pressure autoclave.
-
Add the catalyst solution to the substrate solution via syringe.
-
-
Hydrogenation:
-
Place the liner into the autoclave.
-
Purge the system with H₂ gas (3 cycles of pressurizing to 10 atm and releasing).
-
Pressurize to 30 atm (approx 440 psi) .
-
Stir at room temperature for 24 hours .
-
-
Workup & Analysis:
-
Carefully vent the H₂ gas (fume hood).
-
Concentrate the solvent under reduced pressure.
-
Validation: Analyze the crude residue by ¹H NMR to confirm conversion (disappearance of vinyl proton at ~6.0 ppm).
-
Purification: Pass through a short silica plug (Hexane/EtOAc) to remove catalyst residues.[1]
-
Validation Logic (Self-Correcting Steps)
-
Control: Run a reaction with achiral ligand (e.g., DPPF) to establish a racemic baseline for HPLC.[1]
-
Check: If conversion is <50%, check H₂ purity and ensure DCM is strictly anhydrous (water deactivates cationic Rh).[1]
Visualization: Experimental Decision Tree
Figure 2: Decision matrix guiding the selection between Chiral Pool and Rh-Catalyzed Hydrogenation based on substrate availability and stereochemical requirements.
References
-
Chemical Science (2021) . Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (Describes the Rh-SKP catalyst system and bite angle effects). [1]
-
Journal of Organic Chemistry (2012) . Short Scalable Route to Bis-morpholine Spiroacetals.... (Describes the Chiral Pool approach using epichlorohydrin). [1]
-
Organic Chemistry Frontiers (2019) . Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (Alternative organocatalytic route).
-
BenchChem . Side-by-side comparison of synthesis routes for morpholine-based compounds. (General industrial overview).
Sources
- 1. (S,S,S)-(-)-Ph-SKP | C44H38O2P2 | CID 71746686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Comparative Guide: Certificate of Analysis for (S)-Morpholine-3-carboxylic acid hydrochloride
Executive Summary: The "S" Factor in Drug Design
(S)-Morpholine-3-carboxylic acid hydrochloride (CAS: 1187929-04-9) is a privileged chiral building block, particularly prevalent in the synthesis of CNS-active agents and peptide mimetics. Its morpholine ring offers a balanced lipophilic-hydrophilic profile ideal for blood-brain barrier (BBB) penetration, while the carboxylic acid moiety serves as a versatile handle for amide coupling.
However, the utility of this scaffold hinges entirely on its stereochemical integrity . A Certificate of Analysis (CoA) for this product is not just a receipt; it is a guarantee of enantiomeric excess (ee%). Using a batch with 95% ee% instead of >99% can lead to difficult-to-separate diastereomeric impurities in downstream synthesis, potentially derailing a GMP campaign.
This guide objectively compares "Research Grade" vs. "Pharma/GMP Grade" specifications and provides the experimental protocols necessary to validate them in your own lab.
Comparative Analysis: Research vs. Pharma Grade
When sourcing this material, you will encounter two primary quality tiers. The following table contrasts the Critical Quality Attributes (CQAs) you should expect.
| Parameter | Research Grade (Early Discovery) | Pharma/GMP Grade (Pre-clinical/Clinical) | Why It Matters |
| Assay (Titration) | ≥ 95.0% | ≥ 98.5% | Low assay affects stoichiometry in coupling reactions, reducing yield. |
| Chiral Purity (ee%) | ≥ 97.0% | ≥ 99.5% | The (R)-enantiomer may be inactive or toxic. High ee% prevents downstream purification bottlenecks. |
| Appearance | White to off-white solid | White crystalline powder | Discoloration often indicates oxidation of the amine or presence of metal trace impurities. |
| Water Content (KF) | Not always specified | ≤ 1.0% | Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC). |
| Residual Solvents | NMR check only | ICH Q3C Compliant | Solvents like Toluene or Dichloromethane can interfere with biological assays. |
| Counterion (Cl⁻) | Presence confirmed | 16.5% – 18.5% (Theoretical: ~17.5%) | Confirms the stoichiometry of the salt form (Mono-HCl vs. free acid). |
Deep Dive: The Impurity Profile
To truly understand the CoA, one must understand the synthesis. The most common industrial route starts from L-Serine . This pathway dictates the specific impurities you must look for.
Synthesis & Impurity Pathway (Graphviz Diagram)
Figure 1: Synthetic pathway from L-Serine showing the origin of critical impurities. Note that racemization (Impurity A) can occur during the cyclization step if conditions are too basic.
Experimental Validation Protocols
Do not rely solely on the vendor's data. Use these self-validating protocols to verify the CoA claims upon receipt of the material.
Protocol A: Chiral HPLC (The Gold Standard)
Objective: Quantify the (R)-enantiomer content. Standard C18 columns cannot separate these enantiomers.
-
Column: Chirobiotic T (Teicoplanin bonded phase) or Crownpak CR(+) (Crown ether).
-
Why: These phases specifically recognize the amino acid motif (ammonium + carboxylate).
-
-
Mobile Phase:
-
Chirobiotic T: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v).
-
Crownpak CR(+): Perchloric acid pH 1.5 (aqueous).
-
-
Detection: UV at 210 nm (low wavelength due to lack of chromophores).
-
Sample Prep: Dissolve 1 mg/mL in mobile phase.
-
Acceptance Criteria:
-
Retention time of (S)-isomer < Retention time of (R)-isomer (verify with racemate standard).
-
Resolution (
) > 1.5.
-
Protocol B: Specific Optical Rotation ( )
Objective: Quick identity confirmation.
-
Instrument: Polarimeter with Sodium D-line (589 nm).
-
Solvent: 1M HCl or Water (Critical: Rotation value changes sign/magnitude with pH).
-
Procedure:
-
Prepare a 1.0% (w/v) solution (10 mg/mL).
-
Equilibrate to 20°C.
-
Measure in a 1 dm cell.
-
-
Expected Range: Typically negative (
) in water/HCl.-
Note: Always run a reference standard side-by-side. Literature values vary based on concentration and exact pH.
-
QC Release Workflow
Implement this logic flow to decide whether to release the batch for synthesis.
Figure 2: Quality Control decision tree for incoming raw material release.
References
-
Fluorochem . This compound hydrochloride Product Page. Retrieved from .
-
Sigma-Aldrich .[1] AldrichCPR this compound Specification. Retrieved from .
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 1501894, this compound. Retrieved from .
-
Organic Chemistry Portal . Synthesis of Morpholines. Retrieved from .
-
Beilstein Journal of Organic Chemistry . Identification and synthesis of impurities formed during sertindole preparation (Relevant for morpholine impurity profiling). Retrieved from .
Sources
Safety Operating Guide
(S)-morpholine-3-carboxylic acid proper disposal procedures
Executive Summary & Compound Identification
Immediate Action Required: Treat (S)-morpholine-3-carboxylic acid as Non-Regulated Organic Chemical Waste unless mixed with listed hazardous solvents. It is not P-listed or U-listed under US EPA RCRA regulations, but it poses specific irritant and reactivity hazards that dictate its segregation.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 106825-79-0 (Free Acid) / 1187929-04-9 (HCl Salt) |
| Molecular Formula | C₅H₉NO₃ |
| Physical State | White to off-white solid (Zwitterionic character) |
| Hazard Class | Irritant (Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3) |
| RCRA Status | Non-hazardous (unless characteristic); Code: None (General Organic) |
Technical Hazard Assessment (The "Why")
As researchers, we must look beyond the Safety Data Sheet (SDS). The disposal protocol for this molecule is dictated by its zwitterionic structure (secondary amine + carboxylic acid).
-
Amphoteric Solubility: This compound exists as a zwitterion at neutral pH. Its solubility is highly pH-dependent. In waste streams, sudden pH shifts (mixing with strong acids or bases) can cause it to precipitate unexpectedly, potentially clogging liquid waste lines or creating sludge in consolidation drums.
-
Reactivity Warning (The "Chloramine" Risk): The secondary amine in the morpholine ring is the critical safety concern. NEVER mix this waste with bleach (sodium hypochlorite) or strong oxidizing agents.
Operational Disposal Workflows
Workflow A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, spill cleanup residues, and failed synthesis solids.
-
Segregation: Do not mix with oxidizers (peroxides, nitrates) or active metals.
-
Containment: Place the solid in a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Disposal Path: High-temperature incineration (Fuel Blending).
Workflow B: Liquid Waste (Aqueous/Organic Solutions)
Applicable for: Mother liquors, reaction mixtures, and HPLC waste.
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Reasoning: Extreme pH may solubilize other incompatible metals in the central waste stream or cause heat evolution.
-
-
Solvent Compatibility:
-
Compatible: Water, Methanol, Ethanol, DMSO.
-
Incompatible: Halogenated solvents (keep separate if possible to reduce disposal costs), Oxidizing acids (Nitric, Perchloric).
-
-
Container: Store in a standard solvent waste carboy (HDPE or Glass).
-
Headspace: Leave 10% headspace to accommodate thermal expansion.
Workflow C: Empty Containers (RCRA Compliance)
Applicable for: Original vendor bottles.
To render the container "RCRA Empty" and legal for municipal trash/recycling, you must follow the Triple Rinse Protocol :
-
Rinse 1: Add solvent (water is usually sufficient due to polarity) to 10% of container volume. Shake vigorously. Decant rinsate into Liquid Waste .
-
Rinse 2: Repeat. Decant into Liquid Waste .
-
Rinse 3: Repeat. Decant into Liquid Waste .
-
Defacement: Cross out the original label. Mark "EMPTY" clearly.
-
Disposal: Place in glass recycling or trash, depending on facility rules.
Visual Decision Matrix
The following diagram illustrates the logical flow for segregating this specific waste stream to prevent cross-contamination hazards.
Figure 1: Waste Segregation Decision Tree for Morpholine Derivatives. Note the critical checkpoint for Oxidizers to prevent chloramine formation.
Chemical Compatibility Matrix
Use this table to determine where to pour the waste in a satellite accumulation area.
| Chemical Family | Compatibility Status | Risk Analysis |
| Water/Buffers | ✅ Compatible | Highly soluble; no reaction. |
| Alcohols (MeOH, EtOH) | ✅ Compatible | Standard organic waste stream. |
| Halogenated Solvents | ⚠️ Segregate | Chemically compatible, but mixing increases disposal cost significantly. |
| Strong Acids (HCl, H₂SO₄) | ⚠️ Caution | Exothermic protonation. Add slowly. |
| Strong Oxidizers (HNO₃) | ❌ INCOMPATIBLE | Risk of violent oxidation/fire. |
| Hypochlorites (Bleach) | ❌ DANGER | Formation of toxic/explosive N-chloramines. |
| Aldehydes | ⚠️ Caution | Potential for Schiff base formation (polymerization risk over time). |
Emergency Procedures (Spill Response)
In the event of a powder spill outside the hood:
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup:
-
Sweep up the damp solid into a dustpan.
-
Wipe the surface with water, followed by ethanol.
-
Validation: Verify the surface pH is neutral using a litmus strip (ensures acid residue is gone).
-
-
Disposal: Place all cleanup materials into the Solid Waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1501894, this compound. Retrieved from [Link]
-
US Environmental Protection Agency (2025). RCRA Orientation Manual: Container Standards and "RCRA Empty" Definition (40 CFR 261.7). Retrieved from [Link]
-
Binghamton University EHS (2025). Triple Rinse Procedure for Empty Chemical Containers. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. redox.com [redox.com]
- 7. youtube.com [youtube.com]
- 8. Empty Container Disposal - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. 1187929-04-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. northmetal.net [northmetal.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
